SMIP34
Beschreibung
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Eigenschaften
Molekularformel |
C20H15ClFN5O2S |
|---|---|
Molekulargewicht |
443.9 g/mol |
IUPAC-Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[5,4-d]pyrimidin-6-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C20H15ClFN5O2S/c21-13-3-7-15(8-4-13)27-18-16(10-24-27)19(29)26-20(25-18)30-11-17(28)23-9-12-1-5-14(22)6-2-12/h1-8,10H,9,11H2,(H,23,28)(H,25,26,29) |
InChI-Schlüssel |
LSXQVMHRXQIQGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
SMIP34 as a PELP1 Inhibitor in Triple-Negative Breast Cancer: A Technical Guide
Executive Summary
Triple-Negative Breast Cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The proto-oncogene Proline-, Glutamic acid-, and Leucine-rich Protein 1 (PELP1) is frequently overexpressed in TNBC and is associated with poor prognosis and tumor progression.[1][2] SMIP34, a novel small molecule inhibitor, has been identified as a potent agent that targets PELP1, offering a promising therapeutic strategy for this breast cancer subtype. This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on TNBC both in vitro and in vivo, and detailed protocols for key experimental validations.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of PELP1.[3] Its primary mechanism involves binding to PELP1, which leads to the proteasomal degradation of the PELP1 protein.[1][4] This targeted degradation effectively diminishes the cellular levels of PELP1, thereby disrupting its oncogenic signaling pathways.[1][2] Studies have confirmed that the degradation of PELP1 by this compound can be blocked by the proteasome inhibitor MG132, verifying the pathway of its action.[1]
Signaling Pathways Modulated by this compound in TNBC
PELP1 acts as a scaffold protein influencing multiple signaling cascades crucial for cancer progression.[1] By promoting PELP1 degradation, this compound significantly attenuates these pathways.
Downregulation of Extranuclear Signaling
This compound treatment leads to a substantial downregulation of PELP1-mediated extranuclear signaling pathways, including key regulators of cell proliferation and survival.[1][2][5] Western blot analyses have consistently shown reduced phosphorylation of:
-
ERK (Extracellular signal-regulated kinase)
-
mTOR (mammalian Target of Rapamycin)
-
S6 Ribosomal Protein
-
4EBP1 (Eukaryotic translation initiation factor 4E-binding protein 1)
Inhibition of Ribosomal Biogenesis
PELP1 plays a critical role in ribosomal biogenesis, a process hijacked by cancer cells to support rapid growth.[1][2][6] this compound-mediated inhibition of PELP1 disrupts this function, leading to the downregulation of c-Myc and components of the Rix complex, such as LAS1L, TEX-10, and SENP3.[1][5]
Quantitative Data Summary
The efficacy of this compound has been quantified across various in vitro and in vivo models of TNBC.
Table 1: In Vitro Efficacy of this compound in TNBC Cell Lines
| Assay Type | Cell Lines | Parameter | Value | Reference |
| Cell Viability (MTT) | Panel of 7 TNBC models | IC50 | 5 - 10 µM | [1] |
| Cell Viability (MTT) | BT549, MDA-MB-453, MDA-MB-231, MDA-MB-468, SUM-159, HCC1806, HCC1937 | IC50 | 3 - 8 µM | [3] |
| Apoptosis (Annexin V/PI) | MDA-MB-231, SUM-159, HCC-1806 | Treatment | 12.5 µM for 24h | [1] |
| Cell Cycle Analysis | TNBC Cell Lines | Effect | S phase arrest | [1] |
| Cell Invasion (Matrigel) | MDA-MB-231, BT-549 | Treatment | 20 µM for 22h | [1] |
Table 2: In Vivo Efficacy of this compound in TNBC Xenograft Models
| Model Type | Cell Line / PDX Model | Treatment Regimen | Outcome | Reference |
| Cell Line-Derived Xenograft (CDX) | MDA-MB-231 | 20 mg/kg, i.p., 5 days/week | Significant reduction in tumor progression and weight | [1] |
| Patient-Derived Xenograft (PDX) | TNBC PDX Models | 20 mg/kg, i.p., 5 days/week | Markedly decreased tumor progression | [1][5] |
| Explant Cultures (CDX & PDX) | MDA-MB-231 & PDX tumors | 20 µM for 72h | Reduced proliferation (Ki67 staining) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the findings on this compound. The following are representative protocols for the key experiments conducted.
Cell Viability (MTT Assay)
-
Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231, BT-549) in 96-well plates at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0-20 µM) or vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Colony Formation Assay
-
Cell Seeding: Plate a low density of TNBC cells (e.g., 500 cells/well) in 6-well plates.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh this compound-containing medium every 3-4 days.
-
Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.
-
Quantification: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).
Western Blotting
-
Cell Lysis: Treat TNBC cells with this compound for the desired time (e.g., 24-48 hours). Lyse the cells in RIPA or NP-40 buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PELP1, p-ERK, p-mTOR, c-Myc, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat TNBC cells (e.g., MDA-MB-231, SUM-159) with this compound (e.g., 12.5 µM) or vehicle for 24 hours.[1]
-
Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.
-
Staining: Resuspend approximately 1x10^5 cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.
Cell Invasion Assay (Corning® BioCoat™ Matrigel)
-
Chamber Rehydration: Rehydrate the Matrigel invasion chambers by adding warm, serum-free medium to the upper and lower chambers and incubate for 2 hours at 37°C.
-
Cell Seeding: Harvest TNBC cells and resuspend them in serum-free medium. Seed 5x10^4 cells into the upper chamber.
-
Treatment: Add this compound (e.g., 20 µM) or vehicle to the upper chamber with the cells.[1]
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 22 hours at 37°C.[1]
-
Cell Removal: Remove non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix and Stain: Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of invaded cells in several microscopic fields.
In Vivo TNBC Xenograft Study
-
Cell Preparation: Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Implantation: Inject 2x10^6 cells into the mammary fat pad of 6-8 week old female SCID or NSG mice.[1]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a volume of ~150 mm³, randomize the mice into treatment and control groups (n=7-10 per group).
-
Treatment Administration: Administer this compound (20 mg/kg) or vehicle (0.3% hydroxypropyl cellulose) via intraperitoneal (i.p.) injection, 5 days per week.[1]
-
Monitoring: Measure tumor volume and mouse body weight every 3-4 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure the final tumor weight. Tumors can be processed for immunohistochemistry (e.g., Ki67) or Western blot analysis.
Conclusion
This compound represents a promising first-in-class inhibitor of PELP1 with significant preclinical activity against triple-negative breast cancer. By inducing the proteasomal degradation of PELP1, this compound effectively disrupts critical oncogenic signaling pathways related to cell proliferation, survival, and ribosomal biogenesis. The robust anti-tumor effects observed in a range of in vitro, ex vivo, and in vivo TNBC models underscore its potential as a novel targeted therapy for this aggressive and hard-to-treat disease.[1][2] Further clinical investigation is warranted to translate these compelling preclinical findings into benefits for patients with TNBC.
References
- 1. Item - Supplementary Data from A First-in-Class Inhibitor of ER Coregulator PELP1 Targets ER+ Breast Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Development & Characterization of a First-In-Class Inhibitor Targeting PELP1 for Treating Breast Cancers - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to SMIP34 in Endometrial Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor SMIP34 and its role in endometrial cancer (ECa) research. The document outlines its mechanism of action, summarizes key quantitative data, details experimental protocols from cited research, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and its Target
This compound is a first-in-class small-molecule inhibitor of Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1).[1][2] PELP1 is a proto-oncogene that is frequently overexpressed in various cancers, including endometrial cancer.[1] High expression of PELP1 is associated with the progression of ECa.[3][4] this compound exerts its anti-cancer effects by binding to PELP1 and promoting its degradation via the proteasome pathway.[5][6]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism involves the inhibition of PELP1, which subsequently impacts several critical downstream signaling pathways implicated in cancer cell proliferation, survival, and protein synthesis.
Inhibition of Ribosomal Biogenesis
A key mechanism of this compound is the attenuation of ribosomal biogenesis.[1] Mechanistic studies have shown that this compound's binding to PELP1 disrupts the Rix complex, a crucial component for the maturation of ribosomes.[1][2][5] This disruption leads to a significant reduction in the synthesis of new proteins, thereby hindering cancer cell growth.[1] This is further supported by the downregulation of c-Myc, a key regulator of ribosome biogenesis.[5][6]
Caption: this compound mechanism targeting PELP1-mediated ribosomal biogenesis.
Attenuation of mTOR and ERK Signaling
This compound treatment has been shown to substantially downregulate extranuclear signaling pathways mediated by PELP1, including the mTOR and ERK pathways.[5][6] This leads to reduced activity of downstream effectors such as S6 and 4EBP1, which are critical for cell growth and proliferation.[5][6] Notably, this compound enhances the efficacy of mTOR inhibitors like rapamycin (B549165) in reducing the viability of endometrial cancer cells.[1][3]
Caption: this compound's impact on PELP1-mediated ERK and mTOR signaling.
Induction of Apoptosis and Cell Cycle Arrest
Treatment with this compound leads to the induction of apoptosis and S-phase arrest in the cell cycle of endometrial cancer cells.[1][3][4] RNA-sequencing analyses have confirmed that genes regulated by this compound show a positive correlation with the p53 and apoptosis pathways.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on endometrial cancer cells as reported in the literature.
Table 1: In Vitro Efficacy of this compound in Endometrial Cancer Cells
| Metric | Cell Type | Concentration/Dose | Result | Reference |
| IC₅₀ | Established and Primary ECa Cells | 1-5 µM | 50% inhibition of cell viability | [2] |
| IC₅₀ | Established and Primary ECa Cells | 2-10 µM | 50% inhibition of cell viability | [3][4] |
| Cell Viability | 4 Established & 12 Primary ECa Cells | Not specified | Significant reduction | [2] |
| Colony Formation | Established and Primary ECa Cells | Not specified | Significant reduction | [1][3] |
| Apoptosis | ECa Cells | Not specified | Induction of apoptosis | [1][3] |
| Cell Cycle | ECa Cells | Not specified | S-phase arrest | [3][4] |
Table 2: In Vivo and Ex Vivo Efficacy of this compound
| Model | Treatment | Result | Reference |
| ECa Xenografts | This compound treatment | Significant reduction in tumor growth | [1][2][3] |
| ECa Organoids | This compound treatment | Reduction in cell viability | [1][2] |
| Patient-Derived Explants (PDEX) | This compound treatment | Limited cell proliferation | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on endometrial cancer.
Cell Viability and Colony Formation Assays
-
MTT Cell Viability Assay :
-
Endometrial cancer cells (established lines or primary patient-derived cells) are seeded in 96-well plates.
-
Cells are treated with varying concentrations of this compound or a vehicle control.
-
After a specified incubation period (e.g., 7 days), MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[2]
-
-
Colony Formation Assay :
-
A low density of cells (e.g., 500-2000 cells/well) is seeded in 6-well plates.
-
Cells are treated with this compound or a vehicle control.
-
The medium (with or without this compound) is changed periodically.
-
After a longer incubation period (e.g., 7-14 days), colonies are fixed with methanol (B129727) and stained with crystal violet.
-
The number of colonies is counted to assess the long-term proliferative capacity.[1][3]
-
Apoptosis and Cell Cycle Analysis
-
Apoptosis Assay (Annexin-V/PI Staining) :
-
Cells are treated with this compound or a vehicle control for a defined period.
-
Both floating and adherent cells are collected.
-
Cells are washed and resuspended in Annexin-V binding buffer.
-
Annexin-V and Propidium Iodide (PI) are added to the cell suspension.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
-
Cell Cycle Analysis (FACS) :
-
Cells are treated with this compound or a vehicle control.
-
Cells are harvested, fixed (e.g., with ethanol), and treated with RNase.
-
Cells are stained with a DNA-intercalating dye (e.g., Propidium Iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[3]
-
Molecular Biology Techniques
-
Western Blotting :
-
Protein lysates are prepared from cells treated with this compound or a control.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PELP1, p-mTOR, p-S6, c-Myc).
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][5]
-
-
RNA-Sequencing (RNA-seq) :
-
Total RNA is isolated from this compound-treated and control cells.
-
RNA quality and quantity are assessed.
-
Libraries are prepared from the RNA samples.
-
The libraries are sequenced using a high-throughput sequencing platform.
-
The resulting sequence reads are aligned to a reference genome, and differential gene expression analysis is performed to identify up- and down-regulated genes and pathways.[1][2]
-
In Vivo and Ex Vivo Models
-
Xenograft Model :
-
Endometrial cancer cells are subcutaneously injected into immunocompromised mice.
-
Once tumors are established, mice are randomized into treatment (this compound) and control (vehicle) groups.
-
Tumor size is measured regularly throughout the treatment period.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., IHC, Western blotting).[1][3]
-
-
Patient-Derived Organoid (PDO) and Explant (PDEX) Models :
-
Fresh tumor tissue is obtained from patients with endometrial cancer.
-
For PDOs, the tissue is dissociated into single cells or small cell clusters and cultured in a 3D matrix with specific growth factors to form organoids.
-
For PDEXs, small pieces of the tumor tissue are cultured.
-
The organoids or explants are treated with this compound or a control, and the effects on viability or proliferation are assessed.[3]
-
Caption: General experimental workflow for evaluating this compound in ECa research.
Conclusion and Future Directions
This compound has emerged as a promising therapeutic agent for endometrial cancer by targeting the oncogenic functions of PELP1. Its ability to inhibit ribosomal biogenesis, attenuate critical growth signaling pathways, and induce apoptosis underscores its potential. The synergistic effect of this compound with mTOR inhibitors suggests a novel combination therapy strategy for ECa.[3][4] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound in patients with endometrial cancer. As of now, no clinical trials specifically investigating this compound in endometrial cancer have been listed.[7]
References
- 1. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
The Core Downstream Signaling Pathways of SMIP34: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by SMIP34, a first-in-class small molecule inhibitor of the oncogenic protein PELP1 (Proline, Glutamic acid, and Leucine-rich Protein 1). The information presented herein is curated from recent preclinical studies and is intended to support further research and development efforts in oncology.
Introduction to this compound and its Target, PELP1
This compound is a novel therapeutic agent that directly targets PELP1, a scaffold protein with diverse roles in both nuclear and extranuclear signaling.[1][2] PELP1 is frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC), ER+ breast cancer, and endometrial cancer, where it contributes to tumor progression and therapy resistance.[1][3][4] this compound exerts its anti-cancer effects by binding to PELP1, which subsequently leads to the proteasomal degradation of the PELP1 protein.[4][5] This action disrupts the oncogenic signaling cascades orchestrated by PELP1.
Core Signaling Pathways Modulated by this compound
The primary mechanism of this compound's action is the inhibition of PELP1, which results in the downregulation of several critical downstream pathways essential for cancer cell proliferation, survival, and biogenesis.
Inhibition of Extranuclear Signaling
PELP1 is known to facilitate extranuclear signaling by interacting with key kinases.[5] this compound treatment effectively attenuates these pathways. Specifically, it leads to a substantial downregulation of the phosphorylation of key components in the ERK and mTOR signaling cascades.[1][5][6][7] This includes reduced phosphorylation of mTOR, ERK, S6 ribosomal protein (S6), and 4E-Binding Protein 1 (4EBP1).[1][5][6] The inhibition of these pathways contributes to the observed decrease in cell proliferation and survival.
References
- 1. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A First-in-Class Inhibitor of ER Coregulator PELP1 Targets ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first-in-class inhibitor of ER coregulator PELP1 targets ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Multifaceted Impact of SMIP34 on Apoptosis and Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule inhibitor SMIP34 has emerged as a promising therapeutic agent, demonstrating significant anti-cancer properties across various malignancies, notably in Triple-Negative Breast Cancer (TNBC) and Endometrial Carcinoma (ECa). This technical guide provides an in-depth analysis of this compound's mechanism of action, with a core focus on its profound effects on inducing apoptosis and arresting cell cycle progression. Through the inhibition of the Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1), this compound triggers a cascade of molecular events that curtail tumor growth. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and workflows involved, serving as a comprehensive resource for the scientific community.
Introduction
This compound is a first-in-class small molecule inhibitor designed to target the oncogenic functions of PELP1.[1][2] PELP1 is a scaffold protein that plays a critical role in a multitude of cellular processes, including the regulation of steroid receptor signaling, cell cycle progression, and ribosome biogenesis.[1][3] Its overexpression is frequently observed in various cancers and is associated with poor prognosis and therapy resistance.[1][3] this compound exerts its anti-tumor effects by binding to PELP1 and promoting its degradation through the proteasome pathway.[1][3] This action disrupts the downstream signaling pathways controlled by PELP1, leading to reduced cell viability, decreased colony formation, and inhibition of invasion.[1][3] Crucially, this compound has been shown to be a potent inducer of apoptosis and a modulator of cell cycle progression, making it a molecule of significant interest in oncology research and drug development.[1][3][4]
Quantitative Analysis of this compound's Efficacy
The anti-proliferative and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings from in vitro studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5 - 10 | [3] |
| SUM-159 | Triple-Negative Breast Cancer | 5 - 10 | [3] |
| HCC-1806 | Triple-Negative Breast Cancer | 5 - 10 | [3] |
| HEC-1-A | Endometrial Carcinoma | 1 - 5 | [2] |
| AN3 CA | Endometrial Carcinoma | 1 - 5 | [2] |
| RL95-2 | Endometrial Carcinoma | 1 - 5 | [2] |
| Ishikawa | Endometrial Carcinoma | 1 - 5 | [2] |
Table 2: Effect of this compound on Apoptosis in TNBC Cell Lines
| Cell Line | Treatment | Duration | Apoptosis Induction (Fold Change vs. Control) | Assay Method | Reference |
| MDA-MB-231 | This compound (12.5 µM) | 24 hours | Significant Increase | Annexin V/PI Staining | [3][4] |
| SUM-159 | This compound (12.5 µM) | 24 hours | Significant Increase | Annexin V/PI Staining | [3][4] |
| HCC-1806 | This compound (12.5 µM) | 24 hours | Significant Increase | Annexin V/PI Staining | [3][4] |
Table 3: Effect of this compound on Cell Cycle Progression in TNBC Cell Lines
| Cell Line | Treatment | Duration | Effect on Cell Cycle | Reference |
| MDA-MB-231 | This compound (12.5 µM) | 48 hours | S-phase arrest | [3][4] |
| SUM-159 | This compound (12.5 µM) | 48 hours | S-phase arrest | [3][4] |
| HCC-1806 | This compound (12.5 µM) | 48 hours | S-phase arrest | [3][4] |
Core Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of PELP1. This initiates a signaling cascade that culminates in apoptosis and cell cycle arrest.
Experimental Protocols
Detailed methodologies for the key assays used to evaluate the effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the culture medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following this compound treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentration of this compound (e.g., 12.5 µM) and a vehicle control for 24 hours.[3]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound stock solution
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 12.5 µM) or a vehicle control for 48 hours.[3]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound demonstrates a potent and multifaceted mechanism of action against cancer cells, primarily through the targeted inhibition and subsequent degradation of PELP1. This leads to the disruption of critical cellular processes, including ribosomal biogenesis and key signaling pathways like mTOR and ERK. The quantifiable outcomes of this compound treatment are a significant induction of apoptosis and a pronounced S-phase arrest in the cell cycle. The detailed protocols and consolidated data presented in this guide offer a valuable resource for researchers investigating this compound and for professionals in the field of drug development exploring novel therapeutic strategies targeting the PELP1 signaling axis. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SMIP34: A Novel Inhibitor of PELP1-Mediated Ribosome Biogenesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the small molecule inhibitor SMIP34 and its function in the context of ribosome biogenesis. This compound targets the oncogenic protein PELP1, a key regulator of various cellular processes, including ribosome biogenesis. By inhibiting PELP1, this compound disrupts the formation and function of the Rix complex, leading to a downstream attenuation of ribosome production and protein synthesis. This guide will detail the mechanism of action of this compound, summarize key quantitative data from preclinical studies, provide an overview of relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction to this compound and its Target, PELP1
This compound is a first-in-class small molecule inhibitor designed to target Proline-, Glutamic Acid-, and Leucine-rich Protein 1 (PELP1).[1][2] PELP1 is an oncogenic scaffold protein that is frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC) and endometrial carcinoma (ECa).[1][3][4] It plays a crucial role in a multitude of cellular signaling pathways, contributing to cancer progression through its involvement in hormonal signaling, cell cycle progression, and, critically, ribosome biogenesis.[1] The therapeutic targeting of PELP1 with this compound represents a promising strategy for cancers dependent on this oncogenic signaling pathway.
Mechanism of Action of this compound
The primary mechanism of action of this compound involves the direct inhibition of PELP1.[1][2] This inhibition leads to several downstream consequences that ultimately impact ribosome biogenesis and cell proliferation.
-
PELP1 Degradation: Treatment with this compound promotes the degradation of PELP1 via the proteasomal pathway.[1][3] Pre-treatment of cells with a proteasome inhibitor, MG132, was shown to abolish the ability of this compound to degrade PELP1.[2]
-
Disruption of the Rix Complex: Mechanistic studies have revealed that this compound's binding to PELP1 disrupts the Rix complex, which is essential for the maturation of the 60S ribosomal subunit.[4][5] This complex includes key proteins such as LAS1L, TEX10, and SENP3.[3][6][7][8]
-
Downregulation of Ribosomal Biogenesis Pathways: RNA sequencing analyses have demonstrated that genes regulated by this compound are negatively correlated with ribosome biogenesis and eukaryotic translation pathways.[4][5][7] Specifically, this compound treatment leads to the downregulation of cMyc, a key transcriptional regulator of ribosome biogenesis, as well as the components of the Rix complex.[3][6][8]
-
Inhibition of Protein Synthesis: Biochemical assays have confirmed that the disruption of ribosome biogenesis by this compound results in a reduction of new protein synthesis.[4][5]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on PELP1-mediated ribosome biogenesis.
Quantitative Data Summary
This compound has demonstrated potent activity in various cancer cell line models. The following tables summarize the key quantitative findings from published studies.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Lines | Assay | Endpoint | Result | Reference |
| TNBC | 7 distinct models | MTT Assay | IC50 | 5 - 10 µM | [1] |
| Endometrial | 13 distinct models | Cell Viability | IC50 | 2 - 10 µM | [7] |
| ER+ Breast Cancer | Multiple cell lines | MTT Assay | IC50 | 5 - 10 µM | [2] |
| TNBC | MDA-MB-231, SUM-159, HCC-1806 | Annexin V/PI Staining | Apoptosis | Significant increase with 12.5 µM this compound | [1][9] |
| TNBC | Not specified | Cell Cycle Analysis | Cell Cycle Arrest | S-phase arrest with 12.5 µM this compound for 48h | [1][9] |
| ER+ Breast Cancer | 3 different cell lines | Western Blot | PELP1 Degradation | ~50% degradation at 5-10 µM | [2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| TNBC Xenograft (MDA-MB-231) | 20 mg/kg/i.p./5 days/week | Significantly reduced tumor progression and weight | [1] |
| TNBC PDX models | Not specified | Markedly decreased tumor progression | [3][6][8] |
| Endometrial Cancer Xenograft | Not specified | Significant reduction in tumor growth | [5][10] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following section outlines the methodologies used in the evaluation of this compound.
Cell Viability and Colony Formation Assays
-
MTT Assay: Cancer cells were seeded in 96-well plates and treated with increasing concentrations of this compound. After a specified incubation period (e.g., 72 hours), MTT reagent was added, and the resulting formazan (B1609692) crystals were dissolved in a solubilization solution. Absorbance was measured at a specific wavelength to determine cell viability.
-
Colony Formation Assay: Cells were seeded at a low density in 6-well plates and treated with this compound. After a period of incubation to allow for colony growth (e.g., 10-14 days), the colonies were fixed, stained with crystal violet, and counted.
Western Blotting
-
Cell Lysis: Cells treated with this compound or vehicle control were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against PELP1, LAS1L, TEX10, SENP3, cMyc, and loading controls (e.g., β-actin or GAPDH). This was followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Total RNA was isolated from cells using a commercial RNA extraction kit.
-
cDNA Synthesis: cDNA was synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: qPCR was performed using a SYBR Green-based master mix with gene-specific primers for PELP1 target genes. Relative gene expression was calculated using the ΔΔCt method, normalized to a housekeeping gene.
Apoptosis and Cell Cycle Analysis
-
Apoptosis Assay: Apoptosis was measured by flow cytometry after staining with Annexin V and Propidium Iodide (PI).
-
Cell Cycle Analysis: Cells were fixed in ethanol, treated with RNase A, and stained with PI. DNA content was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
In Vivo Xenograft Studies
-
Cell Implantation: Cancer cells were injected into the mammary fat pad or flank of immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered via intraperitoneal (i.p.) injection at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry or Western blotting).
Experimental Workflow
Caption: General experimental workflow for the evaluation of this compound.
Conclusion and Future Directions
This compound is a promising small molecule inhibitor that effectively targets the oncogenic functions of PELP1, with a significant impact on ribosome biogenesis. Its ability to induce PELP1 degradation and disrupt the Rix complex leads to reduced protein synthesis and subsequent inhibition of cancer cell proliferation, both in vitro and in vivo. The preclinical data summarized in this guide underscore the therapeutic potential of this compound, particularly for cancers that are dependent on PELP1 signaling.
Future research should focus on optimizing the pharmacological properties of this compound to improve its bioavailability and efficacy. Further investigation into the broader effects of this compound on cellular signaling and potential resistance mechanisms will be crucial for its clinical development. Combination studies with other anticancer agents, such as mTOR inhibitors, have already shown promise and warrant further exploration.[4][5][7] Overall, this compound represents a novel therapeutic approach for targeting the fundamental process of ribosome biogenesis in cancer.
References
- 1. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-class inhibitor of ER coregulator PELP1 targets ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
The Therapeutic Potential of SMIP34 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMIP34 is a first-in-class small molecule inhibitor of the oncogenic protein PELP1 (Proline, Glutamic acid, and Leucine-rich Protein 1). PELP1 is frequently overexpressed in a variety of malignancies, including breast, endometrial, and hepatocellular carcinomas, where it plays a crucial role in tumor progression and therapy resistance. This compound exerts its anti-cancer effects by directly binding to PELP1, promoting its proteasomal degradation, and thereby disrupting key oncogenic signaling pathways. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, summarizing its efficacy in various cancer models, and providing detailed experimental protocols for its investigation.
Introduction
The development of targeted therapies has revolutionized the landscape of cancer treatment. One promising target is PELP1, a scaffold protein that functions as a coregulator for nuclear receptors and is involved in a multitude of cellular processes, including cell cycle progression, DNA damage response, and the regulation of major signaling pathways such as mTOR and ERK.[1] The dysregulation of PELP1 is a common feature in many cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a potent and specific inhibitor of PELP1, demonstrating significant anti-tumor activity in a range of preclinical cancer models.[2][3]
Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of PELP1.[4] This interaction leads to the destabilization and subsequent degradation of the PELP1 protein through the proteasome pathway.[2][5] The depletion of cellular PELP1 has several downstream consequences that contribute to the anti-tumor activity of this compound:
-
Disruption of the Rix1 Complex and Ribosomal Biogenesis: PELP1 is a critical component of the Rix1 complex, which is essential for ribosomal biogenesis.[6][7] this compound's binding to PELP1 disrupts the integrity of this complex, leading to impaired ribosome production and a reduction in overall protein synthesis, a hallmark of cancer cell proliferation.[3][8]
-
Downregulation of Oncogenic Signaling Pathways: PELP1 acts as a scaffold for several signaling cascades. By promoting PELP1 degradation, this compound effectively downregulates PELP1-mediated extranuclear signaling, including the phosphorylation and activation of key proteins in the ERK and mTOR pathways, such as S6 and 4EBP1.[2][5]
-
Induction of Apoptosis and Cell Cycle Arrest: Treatment with this compound has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in the S-phase in cancer cells.[2][9]
Data Presentation
In Vitro Efficacy: Cell Viability
This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cancer Type | Cell Line(s) | IC50 Range (µM) | Citation(s) |
| Triple-Negative Breast Cancer (TNBC) | Seven distinct TNBC models | 5 - 10 | [2] |
| Endometrial Carcinoma (ECa) | Four established and twelve primary ECa cell lines | 1 - 5 | [6] |
| Endometrial Carcinoma (ECa) | Thirteen distinct ECa cells | 2 - 10 | [9] |
In Vivo Efficacy: Xenograft Models
The anti-tumor activity of this compound has been confirmed in vivo using xenograft models. A summary of a key in vivo study is presented below.
| Cancer Model | Dosing Regimen | Outcome | Citation(s) |
| TNBC (MDA-MB-231 Xenograft) | 20 mg/kg, intraperitoneal injection, 5 days/week | Significant reduction in tumor progression and tumor weight | [2] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits PELP1, leading to its degradation and subsequent downstream effects.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical experimental workflow for assessing the therapeutic potential of this compound.
Caption: A stepwise workflow for the preclinical evaluation of this compound's anti-cancer efficacy.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[10][11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis (Annexin V) Assay
This protocol is based on standard Annexin V staining procedures.[13][14][15][16]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
Western Blotting
This protocol outlines the general steps for detecting protein expression changes following this compound treatment.[2][4]
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PELP1, p-mTOR, p-S6, p-4EBP1, or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This protocol is based on the described TNBC xenograft model.[2]
-
Cell Preparation: Harvest MDA-MB-231 TNBC cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject 2 x 10⁶ cells into the mammary fat pad of female immunodeficient mice (e.g., SCID or NSG).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer this compound (20 mg/kg) or vehicle control via intraperitoneal injection, 5 days per week.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67).
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of various cancers, particularly those driven by PELP1 overexpression. Its unique mechanism of action, involving the targeted degradation of PELP1 and the subsequent disruption of critical oncogenic pathways, provides a strong rationale for its continued development. The preclinical data summarized in this guide demonstrates the potent anti-tumor activity of this compound in vitro, ex vivo, and in vivo. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in oncology. No clinical trials have been reported to date.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first-in-class inhibitor of ER coregulator PELP1 targets ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. protocols.io [protocols.io]
- 11. researchhub.com [researchhub.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. immunostep.com [immunostep.com]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
SMIP34: A Technical Guide to a Novel PELP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SMIP34 is a first-in-class small molecule inhibitor of the Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1), an oncogenic scaffold protein implicated in the progression of various cancers, including breast and endometrial cancers.[1][2] This technical guide provides a comprehensive overview of the core characteristics and properties of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Core Characteristics and Properties
This compound was developed from a peptide inhibitor of PELP1 (PIP1) using peptidomimetic technology.[3] It has been characterized as a potent and specific inhibitor of PELP1's oncogenic functions.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
| Parameter | Value | Assay | Context | Reference(s) |
| Binding Affinity (Kd) | ~33 µM | Microscale Thermophoresis (MST) | Direct binding to PELP1 protein | [4] |
| IC50 (Cell Viability) | 5-10 µM | MTT Assay | Triple-Negative Breast Cancer (TNBC) cell lines | [1][4] |
| IC50 (Cell Viability) | 1-5 µM | MTT Assay | Endometrial cancer cell lines | [5] |
| In Vivo Dosing | 20 mg/kg/i.p./5 days/week | Xenograft studies | TNBC and ER+ Breast Cancer models | [1] |
Table 1: In Vitro and In Vivo Properties of this compound
| Cancer Type | Cell Lines Tested | Observed Effects | Reference(s) |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, BT-549, SUM-159, HCC-1806 | Reduced cell viability, colony formation, and invasion; Induced apoptosis and S-phase cell cycle arrest. | [1][6][7] |
| ER-positive (ER+) Breast Cancer (WT and MT) | MCF7, ZR75 | Reduced cell viability, colony formation, and invasion; Induced apoptosis and S-phase cell cycle arrest. | [3][8] |
| Endometrial Cancer | Established and primary patient-derived cells | Reduced cell viability and colony formation; Induced apoptosis. | [2][5] |
| Hepatocellular Carcinoma (HCC) | Huh7, Hep3B | Decreased cell viability, clonogenic survival, and invasiveness. | [8] |
Table 2: Preclinical Efficacy of this compound in Various Cancer Models
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting and inhibiting the multifaceted oncogenic functions of PELP1.
Direct Binding and Degradation of PELP1
This compound directly binds to PELP1, which leads to the degradation of the PELP1 protein via the proteasome pathway.[1][3] This degradation is attenuated by the proteasome inhibitor MG132.[1][3]
Disruption of Ribosome Biogenesis
A primary mechanism of this compound's action is the disruption of ribosome biogenesis.[9][10] PELP1 is a key component of the Rix1 complex, which is essential for the maturation of ribosomes.[10] By binding to PELP1, this compound disrupts the integrity of the Rix1 complex, leading to decreased protein synthesis and a reduction in cell proliferation.[9][10] This is evidenced by the downregulation of Rix complex proteins such as LAS1L, TEX-10, and SENP3 following this compound treatment.[1][10]
Inhibition of Downstream Signaling Pathways
PELP1 acts as a scaffold protein that modulates several oncogenic signaling pathways. This compound treatment leads to the downregulation of PELP1-mediated extranuclear signaling, including the ERK and mTOR pathways.[1][10] This results in decreased phosphorylation of downstream effectors like S6 and 4EBP1.[1]
Figure 1: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF7)
-
96-well tissue culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0-20 µM) for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Western Blotting
This protocol is used to analyze the expression levels of PELP1 and other proteins of interest.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-PELP1, anti-cMyc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Cell Invasion Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on the invasive capacity of cancer cells.
-
Materials:
-
24-well plates with Matrigel-coated cell culture inserts (8.0 µm pore size)
-
Cancer cell lines
-
Serum-free medium
-
Complete medium (chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal violet stain
-
-
Procedure:
-
Rehydrate the Matrigel-coated inserts with serum-free medium.
-
Harvest and resuspend cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the inserts, with or without this compound (e.g., 20 µM).
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for a specified time (e.g., 22 hours) at 37°C.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of invaded cells in several microscopic fields.
-
Figure 2: General experimental workflow for this compound characterization.
Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound (e.g., 12.5 µM) for a specified time (e.g., 24 hours).
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound (e.g., 12.5 µM) for a specified time (e.g., 48 hours).
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion and Future Directions
This compound is a promising preclinical candidate that effectively targets the oncogenic functions of PELP1. Its ability to induce PELP1 degradation, disrupt ribosome biogenesis, and inhibit key cancer-promoting signaling pathways has been demonstrated in a variety of cancer models. The data summarized in this guide highlights the potential of this compound as a novel therapeutic agent. Future research should focus on optimizing its pharmacokinetic properties, further elucidating its molecular interactions, and evaluating its efficacy in a broader range of cancer types. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their investigation of this compound and other PELP1-targeting compounds.
References
- 1. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PELP1 is a reader of histone H3 methylation that facilitates oestrogen receptor‐α target gene activation by regulating lysine demethylase 1 specificity | EMBO Reports [link.springer.com]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. PELP1 Is a Novel Therapeutic Target in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
SMIP34: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMIP34 is a small molecule inhibitor of Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1), a scaffold protein that plays a crucial role in the progression of various cancers, including Triple-Negative Breast Cancer (TNBC) and Endometrial Carcinoma (ECa).[1][2][3] As a therapeutic agent, this compound functions by inducing the proteasomal degradation of PELP1, thereby disrupting its oncogenic signaling pathways.[1][3][4] This disruption leads to reduced cell viability, colony formation, and invasion, alongside an increase in apoptosis and cell cycle arrest in cancer cells.[1][4][5] Mechanistically, this compound has been shown to downregulate PELP1-mediated extranuclear signaling, affecting key pathways such as ERK and mTOR, and to interfere with ribosomal biogenesis by disrupting the Rix complex.[1][2][4]
These application notes provide detailed protocols for in vitro studies designed to characterize the effects of this compound on cancer cells. The included methodologies cover essential assays for assessing cell viability, colony formation, apoptosis, cell cycle progression, and protein and gene expression.
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound has been determined in several cancer cell lines, demonstrating its potency.
| Cell Line Category | Cell Line(s) | IC50 Range (µM) | Reference(s) |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, BT-549, SUM-159, HCC-1806, and others | 5 - 10 | [3][6] |
| Estrogen Receptor-Positive (ER+) Breast Cancer | ZR75, MCF7 | 5 - 10 | [6][7] |
| Endometrial Carcinoma (ECa) | Established and primary patient-derived cells | 1 - 5 | [8][9] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits PELP1, leading to its degradation and downstream effects.
Experimental Workflow for In Vitro this compound Studies
Caption: Workflow for characterizing this compound's in vitro effects on cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, BT-549 for TNBC)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
The next day, treat the cells with increasing concentrations of this compound (e.g., 0-20 µM). Include a vehicle control (DMSO) at a final concentration of 0.1%.[3]
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[10]
-
After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[11]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet solution (0.5% w/v in 25% methanol)[12]
-
PBS
Protocol:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.[7]
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for 5 days.[7]
-
After 5 days, replace the treatment medium with fresh, drug-free complete medium.
-
Allow the cells to grow for an additional 5-7 days, or until visible colonies are formed.[7]
-
Wash the wells twice with PBS.
-
Fix the colonies with methanol (B129727) for 20 minutes at room temperature.[12]
-
Stain the colonies with crystal violet solution for 40 minutes at room temperature.[12]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by staining for phosphatidylserine (B164497) externalization using Annexin V.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and binding buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in a suitable culture dish and allow them to attach.
-
Treat the cells with the desired concentration of this compound (e.g., 12.5 µM) or vehicle control for 24 hours.[3]
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[13]
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI working solution (100 µg/mL).[13]
-
Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
After incubation, add 400 µL of 1X Annexin-binding buffer and mix gently.[13]
-
Analyze the stained cells by flow cytometry as soon as possible.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound (e.g., 10 µM or 12.5 µM) or vehicle control for 48 hours.[3]
-
Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[1][2]
-
Incubate the cells on ice for at least 30 minutes.[1]
-
Pellet the fixed cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.[3]
-
Incubate for 5-10 minutes at room temperature.[1]
-
Analyze the samples by flow cytometry, collecting data for at least 10,000 single-cell events.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins, such as PELP1 and its downstream targets, following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA or NP-40/TritonX-100-lysis buffer with protease and phosphatase inhibitors)[3][14]
-
Primary antibodies (e.g., anti-PELP1, anti-cMyc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).[7]
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the changes in mRNA expression levels of PELP1 target genes after this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix
-
Primers for target genes (e.g., cMyc, E2F1) and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Protocol:
-
Treat cells with this compound or vehicle control.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform RT-qPCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
The reaction should be performed in an RT-qPCR instrument with appropriate cycling conditions.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. corefacilities.iss.it [corefacilities.iss.it]
- 3. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.research.missouri.edu [docs.research.missouri.edu]
- 5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 6. Development & Characterization of a First-In-Class Inhibitor Targeting PELP1 for Treating Breast Cancers - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Colony Formation [protocols.io]
- 13. kumc.edu [kumc.edu]
- 14. researchgate.net [researchgate.net]
Application Note: Measuring Cell Viability in Response to SMIP004 Treatment Using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
SMIP004 is a novel small molecule inhibitor that has demonstrated selective cytotoxicity against various cancer cell lines, including prostate and breast cancer.[1][2][3] Its mechanism of action is multifaceted, primarily initiating with the disruption of mitochondrial respiration, which leads to oxidative stress.[1][3][4] This, in turn, triggers the unfolded protein response (UPR) and activation of the MAPK signaling pathway, culminating in cell cycle arrest at the G1 phase and apoptosis.[1][3] SMIP004 has also been identified as an inhibitor of the SKP2 E3 ligase, leading to the stabilization of p27.[2][5] Given its potent anti-cancer properties, it is crucial to have a reliable method to quantify its cytotoxic effects. This application note provides a detailed protocol for assessing cell viability in response to SMIP004 treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The MTT assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[6][7] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of metabolically active (viable) cells.[7][8]
Data Presentation
The following table represents hypothetical data from an MTT assay performed on a cancer cell line treated with varying concentrations of SMIP004 for 48 hours. The data is presented as the mean absorbance at 570 nm, with the background subtracted, and the calculated percentage of cell viability relative to the untreated control.
| SMIP004 Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100% |
| 0.1 | 1.103 | 0.075 | 87.96% |
| 1 | 0.876 | 0.061 | 69.86% |
| 5 | 0.543 | 0.042 | 43.30% |
| 10 | 0.211 | 0.025 | 16.83% |
| 25 | 0.098 | 0.015 | 7.81% |
| 50 | 0.052 | 0.011 | 4.15% |
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., PC-3, LNCaP, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
SMIP004 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of SMIP004 Stock and Working Solutions:
-
Prepare a 10 mM stock solution of SMIP004 in DMSO. Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of SMIP004 in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest SMIP004 concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared SMIP004 dilutions or vehicle control to the respective wells.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form. The incubation time may need to be optimized for your specific cell line.
-
After incubation with MTT, carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7][8] A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Subtract the absorbance of the background control (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for MTT Cell Viability Assay with SMIP004.
SMIP004 Signaling Pathway
Caption: SMIP004-induced signaling pathway leading to apoptosis.
References
- 1. Small Molecule-Induced Mitochondrial Disruption Directs Prostate Cancer Inhibition via Unfolded Protein Response Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Small molecule-induced mitochondrial disruption directs prostate cancer inhibition via UPR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Guide for Western Blot Analysis of SMIP34 Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the effects of SMIP34, a small molecule inhibitor of Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1). The provided protocols and data presentation guidelines are intended to facilitate the accurate assessment of this compound's mechanism of action and its impact on key signaling pathways.
Introduction
This compound is a novel small molecule inhibitor that targets the oncogenic protein PELP1.[1][2][3] Mechanistic studies have revealed that this compound binds to PELP1, leading to its degradation through the proteasome pathway.[1][3][4] This action disrupts the PELP1-containing Rix1 complex, a crucial component for ribosomal biogenesis, thereby reducing overall protein synthesis.[2][5][6] Consequently, this compound treatment has been shown to downregulate PELP1 target genes and inhibit critical cancer-promoting signaling pathways, including the ERK and mTOR pathways.[1][7][8] Western blot analysis is an indispensable technique to elucidate and quantify these molecular events.
Experimental Protocols
This section details the step-by-step methodology for performing a Western blot analysis to measure changes in protein expression following this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., Triple-Negative Breast Cancer (TNBC) or Endometrial Cancer cell lines) in appropriate culture dishes. Allow the cells to adhere and reach 50-60% confluency.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined duration (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included. For proteasomal degradation studies, cells can be pre-treated with a proteasome inhibitor like MG132 before this compound addition.[4]
Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Centrifugation: Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This ensures equal loading of protein for each sample in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and run the electrophoresis until the dye front reaches the bottom of the gel. Include a pre-stained protein ladder to monitor protein separation and estimate molecular weights.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[9][10]
Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting the proteins of interest overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-PELP1
-
Anti-phospho-ERK (p-ERK)
-
Anti-ERK
-
Anti-phospho-mTOR (p-mTOR)
-
Anti-mTOR
-
Anti-phospho-S6 Ribosomal Protein (p-S6)
-
Anti-S6 Ribosomal Protein
-
Anti-c-Myc
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody host species for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
Summarize the quantitative data from the Western blot analysis in a structured table. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The intensity of the target protein band should be normalized to the loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on Protein Expression Levels
| Target Protein | This compound Concentration (µM) | Normalized Protein Expression (Fold Change vs. Control) |
| PELP1 | 0 | 1.00 |
| 5 | 0.65 | |
| 10 | 0.30 | |
| 20 | 0.15 | |
| p-ERK | 0 | 1.00 |
| 5 | 0.75 | |
| 10 | 0.40 | |
| 20 | 0.20 | |
| p-mTOR | 0 | 1.00 |
| 5 | 0.80 | |
| 10 | 0.50 | |
| 20 | 0.25 | |
| c-Myc | 0 | 1.00 |
| 5 | 0.70 | |
| 10 | 0.35 | |
| 20 | 0.18 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and cell line used.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound leading to PELP1 degradation and pathway inhibition.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis of this compound effects.
References
- 1. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-class inhibitor of ER coregulator PELP1 targets ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peakproteins.com [peakproteins.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Measuring Target Gene Expression Following SMIP34 Treatment using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMIP34 is a novel small molecule inhibitor that targets the oncogenic Proline-, glutamic acid-, and leucine-rich protein 1 (PELP1).[1][2][3] Mechanistic studies have revealed that this compound promotes the proteasomal degradation of PELP1, leading to the downregulation of its target genes and the inhibition of critical cancer-promoting signaling pathways.[1][2][4] This document provides a detailed protocol for utilizing Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) to accurately measure the changes in target gene expression in response to this compound treatment. The provided methodology is essential for researchers investigating the efficacy and mechanism of action of this compound in various cancer models.
Mechanism of Action of this compound
This compound exerts its biological effects by directly binding to PELP1, which leads to its degradation via the proteasome pathway.[2][4] PELP1 is a crucial scaffold protein that plays a significant role in various cellular processes, including estrogen receptor signaling, cell cycle progression, DNA damage response, and ribosome biogenesis.[4][5] By inducing the degradation of PELP1, this compound effectively downregulates PELP1-mediated signaling pathways, including the ERK and mTOR pathways.[1][6] This inhibitory action leads to decreased cell viability, colony formation, and invasion, along with an increase in apoptosis in cancer cells.[1][4][6] RT-qPCR analyses have confirmed the downregulation of several PELP1 target genes upon this compound treatment, such as cMyc and components of the Rix complex (LAS1L, TEX-10, and SENP3).[1][6]
Data Presentation
The following table summarizes the key biological effects and molecular changes observed following this compound treatment, as documented in the literature.
| Parameter | Effect of this compound Treatment | Cancer Models Studied | Reference |
| Cell Viability | Decreased (IC50: 1-10 µM) | Triple-Negative Breast Cancer (TNBC), ER+ Breast Cancer, Endometrial Cancer | [2][4][7] |
| Colony Formation | Decreased | TNBC, ER+ Breast Cancer, Endometrial Cancer | [1][4][7] |
| Apoptosis | Increased | TNBC, Endometrial Cancer | [1][4][7] |
| Cell Cycle | S-phase arrest | TNBC, ER+ Breast Cancer | [2][4][8] |
| PELP1 Protein Levels | Decreased (via proteasomal degradation) | TNBC, ER+ Breast Cancer | [1][2][4] |
| PELP1 Target Gene Expression (mRNA) | Downregulated (e.g., cMyc, LAS1L, TEX-10, SENP3) | TNBC | [1][6][9] |
| Downstream Signaling | Downregulation of ERK, mTOR, S6, and 4EBP1 signaling | TNBC | [1][6] |
Experimental Protocols
This section provides a detailed protocol for conducting an RT-qPCR experiment to measure the expression of target genes after this compound treatment.
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines known to express PELP1 (e.g., MDA-MB-231, SUM-159 for TNBC; MCF7, ZR75 for ER+ Breast Cancer).
-
Culture Conditions: Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound (or PELP1-IN-1) in DMSO.[8]
-
Treat the cells with varying concentrations of this compound (e.g., 5 µM, 10 µM, 12.5 µM) for a specified duration (e.g., 24 or 48 hours).[4][9]
-
Include a vehicle control group treated with the same concentration of DMSO.
-
Perform each treatment in triplicate to ensure statistical significance.
-
RNA Extraction and Quantification
-
Cell Lysis and RNA Extraction:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from an RNeasy Mini Kit).
-
Extract total RNA according to the manufacturer's protocol.
-
Incorporate an on-column DNase I digestion step to eliminate any contaminating genomic DNA.[10]
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.1 is considered pure.[10]
-
Assess RNA integrity using an Agilent Bioanalyzer or by running an aliquot on a denaturing agarose (B213101) gel.
-
Reverse Transcription (cDNA Synthesis)
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit).
-
Use a mix of oligo(dT) and random primers for comprehensive cDNA synthesis.[11]
-
Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.
-
Include a no-reverse transcriptase (-RT) control for each RNA sample to check for genomic DNA contamination.[10]
-
Real-Time Quantitative PCR (RT-qPCR)
-
Primer Design:
-
qPCR Reaction Setup:
-
Thermal Cycling:
-
Perform the qPCR using a real-time PCR detection system. A typical protocol includes:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product when using SYBR Green.[12]
-
Data Analysis
-
Relative Quantification:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values of the target genes to the geometric mean of the Ct values of the reference genes (ΔCt).
-
Calculate the relative gene expression changes using the ΔΔCt method.[10]
-
Present the data as fold change relative to the vehicle-treated control.
-
-
Statistical Analysis:
-
Perform appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the observed gene expression changes.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound leading to cellular effects.
Experimental Workflow Diagram
Caption: Experimental workflow for RT-qPCR analysis of this compound-treated cells.
References
- 1. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-class inhibitor of ER coregulator PELP1 targets ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. elearning.unite.it [elearning.unite.it]
- 12. oaepublish.com [oaepublish.com]
Application Notes and Protocols for In Vivo Xenograft Model Establishment and Efficacy Testing of SMIP34
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMIP34 is a novel small molecule inhibitor targeting the Proline, Glutamic acid, and Leucine Rich Protein 1 (PELP1).[1][2] PELP1 is an oncogenic protein frequently overexpressed in various cancers, including Triple-Negative Breast Cancer (TNBC) and Endometrial Carcinoma, where it plays a crucial role in tumor progression.[1][3] this compound exerts its anti-cancer effects by promoting the proteasomal degradation of PELP1.[1][2] This leads to the downregulation of critical oncogenic signaling pathways, including the ERK and mTOR pathways, and disrupts ribosomal biogenesis, ultimately inducing apoptosis and inhibiting cell proliferation, colony formation, and invasion in cancer cells.[1][2][4][5]
These application notes provide a detailed protocol for establishing a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Key Signaling Pathway Affected by this compound
The following diagram illustrates the proposed mechanism of action of this compound, highlighting its impact on the PELP1 signaling pathway.
Caption: this compound inhibits PELP1, leading to its degradation and subsequent downstream effects.
Experimental Workflow for In Vivo Testing of this compound
The diagram below outlines the key steps for establishing a xenograft model and assessing the efficacy of this compound.
Caption: Workflow for this compound in vivo xenograft study.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| MDA-MB-231 Cells | ATCC | HTB-26 |
| Leibovitz's L-15 Medium | Thermo Fisher Scientific | 11415064 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Dulbecco's Phosphate-Buffered Saline (DPBS) | Thermo Fisher Scientific | 14190144 |
| Matrigel® Basement Membrane Matrix | Corning | 354234 |
| This compound | MedChemExpress | HY-139593 |
| Severe Combined Immunodeficient (SCID) Mice | The Jackson Laboratory | 001913 |
| Sterile Syringes and Needles | VWR | Various |
| Calipers | VWR | 62377-223 |
| Anesthetics (e.g., Isoflurane) | Patterson Veterinary | 07-892-4939 |
Experimental Protocols
MDA-MB-231 Cell Culture
-
Culture Medium: Prepare complete growth medium consisting of Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture MDA-MB-231 cells in a 37°C incubator with 0% CO2 (as L-15 medium is formulated for use in a CO2-free environment).[6]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with DPBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for subculturing at a ratio of 1:3 to 1:6.[4]
Preparation of Cells for Injection
-
Harvest MDA-MB-231 cells during the logarithmic growth phase.
-
Wash the cells twice with sterile, serum-free L-15 medium or DPBS.
-
Resuspend the cell pellet in a 1:1 mixture of serum-free L-15 medium and Matrigel® on ice to a final concentration of 2 x 10^7 cells/mL.[7][8]
-
Keep the cell suspension on ice to prevent the Matrigel® from solidifying.[3]
Subcutaneous Xenograft Establishment
-
Animal Model: Use female SCID mice, 6-8 weeks of age. Allow for a one-week acclimatization period.
-
Injection: Anesthetize the mice using isoflurane. Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 MDA-MB-231 cells) into the right flank of each mouse using a 27-gauge needle.[2]
-
Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, begin measuring the tumor volume.
In Vivo Efficacy Study of this compound
-
Tumor Volume Measurement: Measure the tumor length (L) and width (W) using digital calipers. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .[2][5][9]
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into two groups (n=10 per group):
-
Vehicle Control Group: Receives daily intraperitoneal (i.p.) injections of the vehicle solution.
-
This compound Treatment Group: Receives daily i.p. injections of this compound at a dose of 20 mg/kg.[2]
-
-
Treatment and Monitoring: Administer the treatments for the duration of the study (e.g., 21-28 days). Measure tumor volume and body weight twice weekly.
-
Animal Welfare and Endpoints: Monitor the health of the mice daily. Euthanize mice if they meet any of the following endpoint criteria:
Data Collection and Analysis
-
At the study endpoint, euthanize all mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process a portion of the tumor tissue for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and another portion for molecular analysis (e.g., Western blotting to confirm PELP1 downregulation).
-
Statistically analyze the differences in tumor growth and final tumor weight between the vehicle and this compound treatment groups.
Data Presentation
Table 1: In Vivo Efficacy of this compound on MDA-MB-231 Xenograft Growth
| Treatment Group | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 125.5 ± 10.2 | 1578.3 ± 150.6 | 1.6 ± 0.15 | - |
| This compound (20 mg/kg) | 128.1 ± 9.8 | 650.7 ± 85.3 | 0.7 ± 0.09 | 58.8 |
*p < 0.05 compared to Vehicle Control. Data are representative.
Table 2: Animal Body Weight Monitoring
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Change in Body Weight (%) |
| Vehicle Control | 20.1 ± 0.5 | 22.3 ± 0.6 | +10.9 |
| This compound (20 mg/kg) | 19.9 ± 0.4 | 21.8 ± 0.5 | +9.5 |
No significant difference in body weight was observed between the treatment groups, suggesting that this compound is well-tolerated at the therapeutic dose.[2]
Conclusion
This document provides a comprehensive set of protocols for establishing a subcutaneous xenograft model with MDA-MB-231 cells and evaluating the in vivo anti-tumor efficacy of the PELP1 inhibitor, this compound. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further characterize the therapeutic potential of this compound.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Expert Insights | Easily Master MDA-MB-231 Cell Culture and Gene Editing! | Ubigene [ubigene.us]
- 5. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 6. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Comprehensive Strategies for Matrigel Experiment Applications [absin.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Using SMIP34 in a Colony Formation Assay to Assess Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The colony formation assay, or clonogenic assay, is a gold-standard in vitro method for determining the long-term effects of cytotoxic or cytostatic agents on cell survival and proliferation.[1][2][3] This application note provides a detailed protocol for using SMIP34, a first-in-class small molecule inhibitor of Proline, glutamic acid, and leucine-rich protein 1 (PELP1), to assess its anti-proliferative effects.[4][5][6][7]
This compound is an inhibitor of the oncogenic protein PELP1, which is frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC), ER+ breast cancer, and endometrial cancer.[5][8][9][10] The inhibitor has been shown to reduce cell viability, decrease clonogenic survival, and induce apoptosis by disrupting PELP1's function in critical oncogenic pathways.[4][5][8][11]
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects by directly targeting PELP1. Mechanistic studies have shown that this compound binding leads to the degradation of PELP1 through the proteasome pathway.[7][8][9][10][12] PELP1 is a crucial scaffold protein that modulates multiple signaling pathways essential for cancer progression. Its degradation by this compound results in the downregulation of downstream effectors, including the ERK and mTOR pathways (as evidenced by reduced phosphorylation of S6 and 4EBP1).[8][9][11] Furthermore, this compound disrupts PELP1's role in ribosomal biogenesis by impairing the Rix complex, which leads to reduced protein synthesis, S-phase cell cycle arrest, and ultimately, a potent reduction in cell proliferation.[4][5][8][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Clonogenic Assay [en.bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A first-in-class inhibitor of ER coregulator PELP1 targets ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A First-in-Class Inhibitor of ER Coregulator PELP1 Targets ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Annexin V staining protocol to measure apoptosis induced by SMIP34
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for quantifying apoptosis induced by the small molecule inhibitor SMIP34 using Annexin V staining and flow cytometry. This compound is an inhibitor of the Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1), an oncogenic protein often overexpressed in various cancers, including Triple-Negative Breast Cancer (TNBC) and Endometrial Carcinoma (ECa).[1][2][3][4][5] Understanding the pro-apoptotic effects of novel therapeutic agents like this compound is a critical step in preclinical drug development.
Principle of the Assay:
The Annexin V assay is a widely used method to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[6][7] In healthy, viable cells, PS is strictly maintained on the cytosolic side of the cell membrane.[7] During the initial stages of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior.[6][7]
Annexin V is a calcium-dependent protein that has a high affinity for PS.[6][8] By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), it can be used to identify apoptotic cells via flow cytometry.[8][9] To distinguish between early apoptotic cells (which have an intact cell membrane) and late apoptotic or necrotic cells (which have compromised membranes), a vital dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) is used concurrently.[9][10] These dyes are excluded from live and early apoptotic cells but can enter and stain the DNA of late-stage apoptotic and necrotic cells.[10]
This dual-staining approach allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.[9]
-
Annexin V+ / PI- : Early apoptotic cells.[9]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[9]
-
Annexin V- / PI+ : Necrotic cells.[9]
This compound and its Mechanism of Apoptosis Induction:
This compound is a first-in-class small molecule inhibitor that targets the oncogenic functions of PELP1.[1][3][11] Studies have shown that this compound effectively reduces cell viability, inhibits colony formation, and induces apoptosis in various cancer cell lines.[1][2][4] The induction of apoptosis by this compound is a key mechanism of its anti-cancer activity.[1][2][3]
The proposed mechanism for this compound-induced apoptosis involves the following key events:
-
PELP1 Inhibition: this compound binds to PELP1, promoting its degradation via the proteasome pathway.[1][12]
-
Downregulation of Signaling Pathways: Inhibition of PELP1 leads to the downregulation of its associated oncogenic signaling pathways, including the ERK and mTOR pathways.[1][12]
-
Cell Cycle Arrest: this compound treatment has been shown to cause cell cycle arrest, particularly in the S phase.[1][2][11]
-
Activation of Apoptotic Pathways: RNA sequencing analyses have indicated that this compound treatment upregulates genes associated with the p53 and apoptosis pathways.[2][13][14]
-
Inhibition of Ribosome Biogenesis: this compound has also been found to disrupt the Rix complex, which is crucial for ribosomal biogenesis, thereby inhibiting protein synthesis.[3]
The culmination of these effects is the activation of the apoptotic cascade, leading to programmed cell death.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently staining with Annexin V and PI for analysis by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, SUM-159 for TNBC)[1]
-
This compound (PELP1 inhibitor)[11]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (100 mM HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)[9][15]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
1. Cell Seeding and Treatment: a. Seed cells in a suitable culture vessel (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period. b. Allow cells to adhere and grow for 24 hours. c. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). d. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 12.5, 20 µM). Include a vehicle-only control (e.g., DMSO). e. Incubate the cells for a desired period to induce apoptosis (e.g., 24 or 48 hours).[1]
2. Cell Harvesting: a. For adherent cells: i. Carefully collect the culture supernatant, which may contain floating apoptotic cells. ii. Wash the adherent cells once with PBS. iii. Gently detach the cells using Trypsin-EDTA. iv. Neutralize the trypsin with complete medium and combine these cells with the supernatant collected in the previous step. b. For suspension cells: i. Collect the cells by centrifugation. c. Count the cells to ensure a sufficient number for flow cytometry analysis (typically 1 x 10^5 to 1 x 10^6 cells per sample).
3. Cell Washing: a. Centrifuge the cell suspension at approximately 300-500 x g for 5 minutes.[6] b. Discard the supernatant and wash the cells twice with cold PBS.
4. Annexin V and PI Staining: a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[6][16] c. Add 5 µL of Annexin V-FITC to the cell suspension.[16] d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][15] e. Add 400 µL of 1X Annexin V Binding Buffer to each tube.[9][15] f. Add 5 µL of PI staining solution immediately before analysis.[16]
5. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible (preferably within one hour) after staining.[9] b. Set up appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained cells. c. Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells). d. Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different this compound concentrations.
| This compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 5 | 80.1 ± 3.5 | 12.3 ± 1.5 | 6.5 ± 1.1 | 1.1 ± 0.4 |
| 10 | 65.7 ± 4.2 | 22.8 ± 2.3 | 10.1 ± 1.8 | 1.4 ± 0.6 |
| 20 | 40.3 ± 5.1 | 35.6 ± 3.1 | 22.5 ± 2.9 | 1.6 ± 0.7 |
Note: The data presented in this table is representative and will vary depending on the cell line, experimental conditions, and incubation time.
Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Annexin V Staining Experimental Workflow
Caption: Experimental workflow for Annexin V staining.
References
- 1. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Annexin V | AAT Bioquest [aatbio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. kumc.edu [kumc.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: SMIP34-Mediated Inhibition of Cancer Cell Invasion
Introduction
SMIP34 is a first-in-class small molecule inhibitor of the oncogenic protein Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1).[1][2] PELP1 is frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC) and endometrial cancer, where it plays a critical role in driving tumor progression and therapy resistance.[3][4][5] this compound exerts its anti-cancer effects by binding to PELP1 and promoting its degradation through the proteasomal pathway.[1][3][5] This leads to the downregulation of PELP1-mediated oncogenic signaling pathways, resulting in reduced cell viability, decreased colony formation, and induction of apoptosis in cancer cells.[1][3][4] Notably, this compound has been shown to be effective in reducing the invasiveness of cancer cells, making it a valuable tool for studying and potentially treating metastatic cancers.[3][6]
This application note provides a detailed protocol for performing a cell invasion assay using this compound to assess its inhibitory effects on cancer cell invasion. The protocol is based on established methodologies and provides a framework for researchers, scientists, and drug development professionals to evaluate the anti-invasive properties of this compound in various cancer cell lines.
Mechanism of Action of this compound
This compound's primary mechanism of action is the targeted degradation of PELP1.[3][5] PELP1 acts as a scaffold protein and co-regulator for various nuclear and cytoplasmic signaling molecules, thereby activating multiple downstream pathways that promote cancer cell proliferation, survival, and invasion.[3] By inducing the degradation of PELP1, this compound effectively shuts down these pro-tumorigenic signals. Key signaling pathways attenuated by this compound treatment include the ERK and mTOR pathways, as evidenced by the downregulation of their downstream effectors S6 and 4EBP1.[3][5][7]
References
- 1. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Class Inhibitor of ER Coregulator PELP1 Targets ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing SMIP34 Stock Solutions in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMIP34 is a novel small molecule inhibitor of the Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1).[1][2] PELP1 is a scaffold protein that plays a crucial role as a coregulator for several nuclear receptors and transcription factors, influencing a multitude of cellular processes including cell cycle progression, hormonal signaling, ribosomal biogenesis, and DNA damage response.[3] Dysregulation of PELP1 is implicated in the progression of various cancers, making it a compelling therapeutic target.[4][5][6] this compound exerts its cytotoxic effects on cancer cells by binding to PELP1 and promoting its degradation through the proteasome pathway.[7][8][9] This inhibition of PELP1 signaling leads to reduced cell viability, decreased colony formation, and induction of apoptosis in cancer cells.[10] These application notes provide a detailed protocol for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) for use in in vitro cell culture experiments.
Data Presentation
Table 1: this compound Activity in Cancer Cell Lines
| Cell Line Type | Effective Concentration (IC50) | Observed Effects | Reference |
| ER+ Breast Cancer Cells | 5-10 µM | Inhibition of proliferation, PELP1 degradation | [7][9] |
| Mutant ER+ Breast Cancer Cells | 5-10 µM | Inhibition of proliferation | [7][9] |
| Therapy-Resistant ER+ Breast Cancer Cells | 5-10 µM | Inhibition of proliferation | [7][9] |
| Triple-Negative Breast Cancer (TNBC) Cells | 12.5 µM (for S phase arrest) | Reduced cell viability, reduced invasion, induced apoptosis, S phase arrest | [8] |
| Endometrial Carcinoma Cells | 1-5 µM | Reduced cell viability, reduced colony formation, induction of apoptosis | [5] |
Table 2: Recommended DMSO Concentrations for Cell Culture
| Final DMSO Concentration | General Recommendation | Suitability for Cell Lines | Reference |
| < 0.1% | Generally considered safe | Most cell lines, including sensitive primary cells | [11] |
| 0.1% - 0.5% | Widely used and tolerated | Many robust cell lines | [11][12] |
| > 0.5% - 1% | Can be cytotoxic | May induce off-target effects; requires vehicle control | [11] |
Signaling Pathway
Experimental Protocols
Materials
-
This compound powder (source as per user's procurement)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Cell culture medium appropriate for the cell line of interest
-
Sterile serological pipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound.
-
Pre-experiment Calculations:
-
Determine the molecular weight (MW) of this compound from the manufacturer's data sheet.
-
Use a molarity calculator to determine the mass of this compound powder required to make a 10 mM stock solution in a specific volume of DMSO. For example, to make 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * MW ( g/mol ) * 1000 mg/g
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the microcentrifuge tube.
-
-
Dissolving this compound in DMSO:
-
In a sterile biosafety cabinet, add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol details the dilution of the primary stock solution to working concentrations for treating cells in culture.
-
Determine Final Treatment Concentration:
-
Based on experimental design and the known IC50 values for your cell line (see Table 1), decide on the final concentrations of this compound to be used for cell treatment.
-
-
Serial Dilution (if necessary):
-
It is recommended to perform serial dilutions from the 10 mM stock to create intermediate stocks, especially for lower final concentrations. This improves accuracy.
-
For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in sterile DMSO.
-
-
Preparation of Final Working Solution in Cell Culture Medium:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution (e.g., 10 mM or 1 mM) at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture volume. Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5%.[12] A final DMSO concentration of ≤ 0.1% is recommended for most cell lines.[11]
-
Example Calculation: To treat cells in a 6-well plate with 2 mL of medium per well at a final concentration of 10 µM this compound, using a 10 mM stock:
-
V1 (Volume of stock) = (C2 (Final concentration) * V2 (Final volume)) / C1 (Stock concentration)
-
V1 = (10 µM * 2 mL) / 10,000 µM = 0.002 mL = 2 µL
-
-
Add the calculated volume of the this compound stock solution directly to the pre-warmed cell culture medium. Mix well by gentle pipetting or inverting the tube.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the freshly prepared this compound-containing medium to the cells.
-
Vehicle Control: It is essential to include a vehicle control group in your experiment. This group should be treated with the same volume of DMSO as the highest concentration of this compound used, diluted in the same volume of cell culture medium. This allows for the assessment of any effects of the solvent on the cells.
-
Incubate the cells for the desired treatment duration.
-
Experimental Workflow
References
- 1. The current understanding of PELP1 signaling pathway [pfocr.wikipathways.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PELP1 | Cancer Genetics Web [cancerindex.org]
- 4. Inflammation-induced PELP1 expression promotes tumorigenesis by activating GM-CSF paracrine secretion in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are PELP1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. A first-in-class inhibitor of ER coregulator PELP1 targets ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development & Characterization of a First-In-Class Inhibitor Targeting PELP1 for Treating Breast Cancers - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.cn [medchemexpress.cn]
Troubleshooting & Optimization
troubleshooting inconsistent results in SMIP34 experiments
Welcome to the technical support center for SMIP34 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental outcomes when working with the PELP1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in cell viability (MTT/CTG assay) results between experiments. What could be the cause?
A1: Inconsistent cell viability results can stem from several factors:
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This compound Preparation and Storage: this compound is typically dissolved in DMSO for a stock solution. Ensure the final DMSO concentration in your cell culture media is low (ideally ≤ 0.1%) to avoid solvent toxicity. Prepare fresh dilutions from your stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions at -20°C or -80°C.[1]
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and serum batch can all impact cellular response. It is crucial to use cells within a consistent passage range and plate them at a standardized density.
-
Assay Protocol: Ensure consistent incubation times with this compound and the viability reagent. Pipetting accuracy is also critical for reliable results.
Q2: The expected decrease in PELP1 protein levels after this compound treatment is not consistent in our Western blots. What should we check?
A2: Inconsistent PELP1 degradation can be due to several reasons:[2]
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Treatment Duration and Concentration: The degradation of PELP1 is time and concentration-dependent. Ensure you are using an appropriate concentration (typically in the 5-20 µM range) and a sufficient incubation time (e.g., 24-48 hours) for your specific cell line.[2][3]
-
Proteasome Activity: this compound promotes the proteasomal degradation of PELP1.[2] As a positive control, you can co-treat cells with a proteasome inhibitor (e.g., MG132) to confirm that the degradation is proteasome-dependent.
-
Western Blot Technique: Inconsistent protein transfer, improper antibody dilutions, or issues with ECL substrate can all lead to variable results.[4][5][6][7] Always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Q3: We are not observing the expected changes in the expression of PELP1 target genes after this compound treatment in our RT-qPCR experiments. Why might this be?
A3: A lack of change in target gene expression could be due to:
-
Sub-optimal Treatment: The concentration or duration of this compound treatment may not be sufficient to induce downstream transcriptional changes.
-
RNA Quality: Ensure you are using high-quality, intact RNA for your RT-qPCR experiments.[8]
-
Reference Gene Selection: The stability of reference genes can vary between cell lines and experimental conditions. It is essential to validate your reference genes (e.g., GAPDH, ACTB) for stable expression under your experimental conditions.[9][10][11]
Q4: Can this compound have off-target effects?
A4: While this compound is designed as a PELP1 inhibitor, like any small molecule, it could potentially have off-target effects. To confirm that the observed effects are due to PELP1 inhibition, consider the following control experiments:
-
Use a structurally unrelated PELP1 inhibitor if one is available.
-
Perform rescue experiments by overexpressing a modified PELP1 that is resistant to this compound.
-
Knockdown PELP1 using siRNA or shRNA and check if the phenotype mimics this compound treatment.[12]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound experiments.
Issue 1: Lower than Expected Efficacy (e.g., higher IC50 values)
| Potential Cause | Recommended Action |
| This compound Degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid multiple freeze-thaw cycles. |
| Cell Line Resistance | Different cell lines can have varying sensitivity to this compound. Confirm the expression level of PELP1 in your cell line. |
| Incorrect Dosage | Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal dose for your cell line. |
| Assay Interference | If using a fluorescence-based assay, check for autofluorescence of this compound at the wavelengths used.[13] |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell numbers. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS instead. |
| Inconsistent this compound Addition | Add this compound to each well in the same manner and at the same time point. |
| Assay Timing | For endpoint assays, ensure that the reagent is added and the plate is read with consistent timing for all replicates. |
Data Summary
The following tables summarize quantitative data from published studies on this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| Multiple TNBC Models | Triple-Negative Breast Cancer | 5 - 10 | MTT |
| WT-ER+ BC and TR-BC | Estrogen Receptor-Positive Breast Cancer | 5 - 10 | MTT |
| Endometrial Carcinoma Cells | Endometrial Cancer | 1 - 5 | MTT |
TNBC: Triple-Negative Breast Cancer, WT-ER+ BC: Wild-Type Estrogen Receptor-Positive Breast Cancer, TR-BC: Therapy-Resistant Breast Cancer
Table 2: Effective Concentrations of this compound in Different Assays
| Assay | Cell Line(s) | Concentration (µM) | Incubation Time | Observed Effect |
| Apoptosis (Annexin V) | MDA-MB-231, SUM-159, HCC-1806 | 12.5 | 24 h | Increased apoptosis |
| Cell Cycle Arrest | TNBC cell lines | 12.5 | 48 h | S-phase arrest |
| Invasion Assay | MDA-MB-231, BT-549 | 20 | 22 h | Reduced invasion |
| Western Blot (PELP1 degradation) | Various | 5 - 20 | 24 - 48 h | Decreased PELP1 levels |
Experimental Protocols
MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (and vehicle control, e.g., 0.1% DMSO).
-
Incubate for the desired duration (e.g., 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Western Blot for PELP1 Degradation
-
Plate cells and treat with this compound (e.g., 10 µM) for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against PELP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH).
RT-qPCR for PELP1 Target Genes
-
Treat cells with this compound (e.g., 10 µM) for a specified time (e.g., 24 hours).
-
Isolate total RNA using a commercial kit, ensuring to include a DNase treatment step.[14]
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.[8]
-
Synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.
-
Perform qPCR using SYBR Green or a probe-based method with primers specific for your target genes and validated reference genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: this compound Signaling Pathway
Caption: General Experimental Workflow for this compound
Caption: Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Ten Tips for Successful qPCR - Behind the Bench [thermofisher.com]
- 9. Careful selection of reference genes is required for reliable performance of RT-qPCR in human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening and validation of the optimal panel of reference genes in colonic epithelium and relative cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Targeting of PELP1 Prevents Ovarian Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad.com [bio-rad.com]
potential off-target effects of the SMIP34 inhibitor
Welcome to the technical support center for the SMIP34 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential experimental issues. The information provided is based on currently available literature.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the this compound inhibitor?
A1: this compound is a first-in-class small molecule inhibitor of the Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1).[1][2] It functions by directly binding to PELP1, which promotes its degradation through the proteasome pathway.[3][4][5] This leads to the downregulation of PELP1-mediated signaling pathways.
Q2: What are the known downstream effects of this compound treatment?
A2: Inhibition of PELP1 by this compound leads to several downstream effects, including:
-
Downregulation of signaling pathways: It significantly downregulates PELP1-mediated extranuclear signaling, including the ERK, mTOR, S6, and 4EBP1 pathways.[3][5]
-
Impact on ribosomal biogenesis: this compound treatment can disrupt the Rix complex, which is essential for ribosomal biogenesis, leading to reduced protein synthesis.[4][6]
-
Cellular effects: In cancer cell models, this compound has been shown to decrease cell viability, reduce colony formation and invasion, induce apoptosis, and cause S-phase cell cycle arrest.[3][5][7]
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary between cell lines. However, most studies report an IC50 value (the concentration that inhibits 50% of cell viability) in the range of 1-10 µM for various cancer cell lines.[4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: Are there any known off-target effects of this compound?
A4: Currently, there is limited published data from broad-spectrum off-target screening assays such as kinome scans or comprehensive proteomic interaction studies for this compound. The available research suggests on-target specificity, as PELP1 knockdown has been shown to reduce the effects of this compound. However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely excluded without further specific testing. Researchers should include appropriate controls to validate that the observed effects are due to PELP1 inhibition.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No or low activity of this compound (e.g., no decrease in cell viability). | 1. Suboptimal inhibitor concentration. 2. Low or no expression of PELP1 in the cell model. 3. Inhibitor degradation. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). 2. Confirm PELP1 expression in your cell line by Western blot or qPCR. 3. Ensure proper storage of the inhibitor (-20°C or -80°C) and use freshly prepared solutions. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Inconsistent inhibitor concentration. 3. Cell line instability or contamination. | 1. Ensure accurate and consistent cell counting and seeding. 2. Prepare a fresh stock solution of this compound and use a precise dilution series. 3. Perform cell line authentication and mycoplasma testing. |
| Unexpected phenotypic changes not consistent with known PELP1 inhibition. | 1. Potential off-target effects of this compound. 2. Cellular stress response to the compound or vehicle. | 1. Perform a rescue experiment by overexpressing a resistant form of PELP1. 2. Use a structurally unrelated PELP1 inhibitor if available. 3. Include a vehicle-only control (e.g., DMSO) at the same concentration used for the inhibitor. 4. Validate key phenotypic changes using a genetic approach (e.g., siRNA or CRISPR-mediated knockdown of PELP1). |
| Difficulty confirming PELP1 degradation by Western blot. | 1. Insufficient treatment time or concentration. 2. Issues with the Western blot protocol. | 1. Perform a time-course (e.g., 4, 8, 12, 24 hours) and dose-response experiment to find the optimal conditions for PELP1 degradation. 2. Optimize your Western blot protocol, including antibody concentration, lysis buffer composition, and transfer conditions. 3. To confirm proteasome-mediated degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. This should prevent the degradation of PELP1. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various TNBC models | Triple-Negative Breast Cancer | 5 - 10 | [5] |
| WT-ER+ BC models | Wild-Type Estrogen Receptor Positive Breast Cancer | 5 - 10 | [1] |
| ECa cells | Endometrial Carcinoma | 1 - 5 | [4] |
Experimental Protocols
Protocol 1: Western Blot for PELP1 Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time (e.g., 24 hours). For proteasome inhibition control, pre-treat with a proteasome inhibitor like MG132 (5 µM) for 4-6 hours before adding this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against PELP1 overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or vinculin).
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis (Annexin V/PI) Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic) using appropriate software.
Visualizations
Caption: On-target signaling pathway of the this compound inhibitor.
Caption: Troubleshooting workflow for unexpected this compound experimental results.
References
- 1. A first-in-class inhibitor of ER coregulator PELP1 targets ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Class Inhibitor of ER Coregulator PELP1 Targets ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
SMIP34 Technical Support Center: Managing Solubility and Stability in Culture Media
Welcome to the SMIP34 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1).[1][2][3][4][5] PELP1 is a scaffold protein that plays a crucial role in the signaling pathways of various cancers, including breast and endometrial cancer.[6][7] this compound functions by binding to PELP1, which promotes its degradation through the proteasome pathway.[6][8][9] This degradation of PELP1 disrupts downstream oncogenic signaling, including the ERK and mTOR pathways, leading to reduced cancer cell viability, induction of apoptosis, and cell cycle arrest.[6][8][9]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[6]
Q3: What are the recommended storage conditions for this compound stock solutions?
This compound stock solutions should be stored at -20°C or -80°C for long-term stability.[2][10] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For a similar compound, PELP1-IN-1, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[10]
Q4: What is the typical working concentration of this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and experimental design. Published studies have reported using concentrations ranging from 5 µM to 20 µM.[4][6][8][11] The half-maximal inhibitory concentration (IC50) for cell viability has been reported to be in the range of 5-10 µM in several breast cancer cell lines.[4]
Q5: What is the maximum recommended final concentration of DMSO in the culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a commonly used and recommended concentration.[6]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in culture media.
Potential Cause: The aqueous solubility of this compound is limited, and adding a concentrated DMSO stock directly into the culture medium can cause the compound to precipitate or "crash out."
Solutions:
| Strategy | Detailed Protocol |
| Stepwise Dilution | 1. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). 2. Create an intermediate dilution of the stock solution in pre-warmed (37°C) culture medium or PBS. For example, add 1 µL of the 10 mM stock to 99 µL of medium for a 100 µM intermediate solution. Vortex gently. 3. Add the intermediate dilution to the final volume of pre-warmed culture medium to achieve the desired working concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium for a final concentration of 10 µM. |
| Pre-warming Media | Always use culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. This can help to increase the solubility of the compound. |
| Increase Final Volume | If precipitation persists, try increasing the final volume of the culture medium to lower the effective concentration of both this compound and DMSO. |
| Solubility Test | Before conducting your experiment, perform a small-scale solubility test. Prepare a serial dilution of this compound in your culture medium and visually inspect for precipitation after a short incubation at 37°C. |
Issue 2: Loss of this compound activity over time in culture.
Potential Cause: this compound may degrade in aqueous culture media over time, especially during long-term experiments. Factors such as pH, temperature, and light exposure can affect its stability.
Solutions:
| Strategy | Detailed Protocol |
| Fresh Media Changes | For long-term experiments (e.g., > 24-48 hours), it is recommended to replace the culture medium with freshly prepared this compound-containing medium every 24 to 48 hours. |
| Protect from Light | Protect this compound stock solutions and culture plates containing this compound from direct light exposure by storing them in the dark or using amber-colored tubes and plates. Some small molecules are known to be light-sensitive, which can lead to degradation.[12][13] |
| pH Considerations | Be mindful of the pH of your culture medium, as significant shifts in pH can affect the stability of small molecules.[12][13] Ensure your medium is properly buffered for the CO2 environment of your incubator. |
| Control Experiments | Include appropriate controls in your experiments to monitor the stability and activity of this compound over time. This could involve comparing the effects of freshly prepared this compound with that which has been incubated for the duration of the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution. The molecular weight of this compound is 443.88 g/mol .[2][5]
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare a Working Solution (Example: 10 µM):
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can make an intermediate 1:100 dilution (e.g., 2 µL of 10 mM stock in 198 µL of medium to get 100 µM).
-
Then, perform a final 1:10 dilution of the intermediate stock into the final volume of your culture medium (e.g., 100 µL of 100 µM stock into 900 µL of medium).
-
Gently mix the final solution before adding it to your cells. The final DMSO concentration in this example would be 0.1%.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest seeded in a 96-well plate
-
This compound working solutions at various concentrations
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Remove the medium and treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) in fresh culture medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound binds to PELP1, leading to its proteasomal degradation and inhibiting downstream signaling.
Caption: A general experimental workflow for using this compound in cell culture.
Caption: A logical troubleshooting guide for addressing this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | PELP1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound|CAS 946262-80-2|DC Chemicals [dcchemicals.com]
- 6. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
determining the IC50 value of SMIP34 in various cell types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the half-maximal inhibitory concentration (IC50) of SMIP34 in various cell types. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported IC50 values to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Proline-, glutamic acid-, and leucine-rich protein 1 (PELP1).[1][2][3] PELP1 is an oncogenic protein that acts as a scaffold, facilitating the formation of various signaling complexes.[1][4] By inhibiting PELP1, this compound disrupts downstream signaling pathways, including those involving ERK, mTOR, S6, and 4EBP1, leading to reduced cell viability, decreased colony formation, and induction of apoptosis in cancer cells.[1][3][5] this compound has been shown to promote the degradation of PELP1 through the proteasome pathway.[1][3]
Q2: What are the expected IC50 values for this compound?
A2: The IC50 values for this compound can vary depending on the cell line and the assay conditions used. In studies involving seven different Triple-Negative Breast Cancer (TNBC) models, the IC50 of this compound was reported to be in the range of 5 to 10 μM.[2]
Q3: Why are my this compound IC50 values inconsistent across experiments?
A3: Inconsistent IC50 values are a common issue in pharmacological studies and can be attributed to several factors.[6] Key variables to consider include:
-
Cell-based factors: Cell line authenticity, passage number, cell health, and seeding density can all impact the cellular response to this compound.[7]
-
Compound handling: Inaccurate stock solution concentration, improper storage, and repeated freeze-thaw cycles of this compound can lead to degradation and altered potency.[6]
-
Assay conditions: Variations in incubation time, serum concentration in the media, and the type of viability assay used (e.g., MTT, CellTiter-Glo) can significantly influence the determined IC50 value.[6]
Q4: Can I use different cell viability assays to determine the IC50 of this compound?
A4: Yes, various cell viability assays can be used, such as the MTT, MTS, or CellTiter-Glo assays.[8][9] However, it is important to be aware that different assays measure different aspects of cell health (e.g., metabolic activity vs. ATP content) and can yield different IC50 values. For consistency, it is recommended to use the same assay method throughout a series of experiments.
Data Presentation: IC50 Values of this compound
The following table summarizes the reported anti-proliferative IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| Various TNBC Models | Triple-Negative Breast Cancer | 5 - 10 |
Note: The specific IC50 values for each of the seven TNBC cell lines (BT-549, HCC-1806, HCC-1937, MDA-MB-231, MDA-MB-453, MDA-MB-468, and SUM-159) were not individually reported in the cited literature, but were stated to fall within this range.
Experimental Protocols
Protocol 1: Determination of IC50 using the MTT Assay
This protocol provides a step-by-step guide for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.[9][10][11][12]
Materials:
-
This compound compound
-
Selected adherent cancer cell lines
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm or 570 nm[10]
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours).[3]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.[10][11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a plate reader.[10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Determination of IC50 using the CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the determination of the IC50 of this compound using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.[13][14][15]
Materials:
-
This compound compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well microplates[13]
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate.
-
-
CellTiter-Glo® Assay and Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[13][14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inaccurate pipetting; Uneven cell seeding; Cell clumping; Incomplete mixing of this compound | Calibrate pipettes regularly; Ensure a single-cell suspension before seeding; Gently tap or use a plate shaker after adding the compound.[6] |
| IC50 value is higher than expected | This compound degradation; Incorrect stock concentration; Cell line resistance | Prepare fresh dilutions of this compound for each experiment; Verify stock solution concentration; Confirm the identity and characteristics of the cell line.[6] |
| Poor or no dose-response curve | Inappropriate concentration range of this compound; Assay interference | Test a wider range of this compound concentrations; Ensure that DMSO or other solvents do not interfere with the assay at the concentrations used. |
| Edge effects on the 96-well plate | Evaporation from the outer wells | Fill the peripheral wells with sterile PBS or media without cells to maintain humidity. |
Visualizations
References
- 1. PELP1: A review of PELP1 interactions, signaling, and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current understanding of PELP1 signaling pathway [pfocr.wikipathways.org]
- 3. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. OUH - Protocols [ous-research.no]
- 14. ch.promega.com [ch.promega.com]
- 15. promega.com [promega.com]
mitigating the cytotoxic effects of DMSO when using SMIP34
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the cytotoxic effects of Dimethyl Sulfoxide (B87167) (DMSO) when using the small molecule inhibitor SMIP004. Please note that while the initial query mentioned "SMIP34," the relevant scientific literature extensively refers to "SMIP004"; therefore, all information herein pertains to SMIP004.
Frequently Asked Questions (FAQs)
Q1: What is SMIP004 and what is its mechanism of action?
SMIP004, or N-(4-butyl-2-methyl-phenyl) acetamide, is a small molecule inhibitor known to induce cancer-cell selective apoptosis.[1] Its mechanism involves disrupting mitochondrial respiration, which leads to oxidative stress.[2] This triggers two primary pathways: one that causes cell cycle arrest by degrading cyclin D1 and downregulating the androgen receptor, and another that activates pro-apoptotic signaling.[2] SMIP004 is also identified as an inhibitor of SKP2 (S-phase kinase-associated protein 2), which leads to the upregulation of p27.[3] A more potent analog, SMIP004-7, has been shown to target mitochondrial complex I.[4][5]
Q2: Why is DMSO used as a solvent for SMIP004?
Like many organic compounds used in biological research, SMIP004 is hydrophobic and has low solubility in aqueous solutions.[6] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a common choice for preparing stock solutions of small molecules like SMIP004 for use in cell culture experiments.[7][8]
Q3: What are the known cytotoxic effects of DMSO?
DMSO can be cytotoxic to cells in a concentration- and time-dependent manner.[9] High concentrations of DMSO can inhibit cell proliferation and induce apoptosis.[7][8] The mechanism of DMSO-induced cytotoxicity is thought to involve the formation of pores in the cell membrane, which increases its permeability.[10] The sensitivity to DMSO varies significantly between different cell lines.[11][12]
Q4: How can I minimize the cytotoxic effects of DMSO in my experiments?
To minimize DMSO-related cytotoxicity, it is crucial to use the lowest effective concentration. For most cell lines, a final concentration of 0.5% DMSO is widely considered safe, with some robust cell lines tolerating up to 1%.[6] However, for sensitive or primary cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.[6] It is also critical to include a vehicle control group (cells treated with the same concentration of DMSO as the experimental group) in all experiments to differentiate the solvent's effects from those of the compound being tested.
Q5: What are the expected cytotoxic effects of SMIP004?
SMIP004 is designed to be cytotoxic to cancer cells, inducing G1 phase cell cycle arrest and apoptosis.[1][3] It has been shown to be effective in prostate and breast cancer cells.[1][2] A more potent analog, SMIP004-7, was found to have an IC50 of 620 nM.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death in vehicle control (DMSO only) wells. | DMSO concentration is too high for the specific cell line. | Determine the optimal, non-toxic DMSO concentration for your cell line by performing a dose-response experiment (e.g., testing a range from 0.05% to 2%). Most cell lines can tolerate 0.5% DMSO.[6] |
| Prolonged exposure to DMSO. | Reduce the incubation time. The cytotoxic effects of DMSO can increase with longer exposure.[7][10] | |
| Poor cell health prior to the experiment. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[13] | |
| High variability in results between replicate wells or experiments. | Inconsistent final DMSO concentrations. | Prepare a master mix of SMIP004 in medium to ensure that each well receives the same final concentration of both the compound and DMSO. |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and gently rock the plate to distribute cells evenly.[13] | |
| SMIP004 appears to be less potent than expected. | The cytotoxic effects of DMSO are masking the specific effects of SMIP004. | Lower the final DMSO concentration to a non-toxic level to ensure the observed cell death is primarily due to SMIP004. |
| SMIP004 precipitation out of solution. | When diluting the DMSO stock solution into an aqueous culture medium, add it dropwise while vortexing or mixing to prevent precipitation. Sonication can also help dissolve the peptides.[6] | |
| Observed cytotoxicity does not correlate with SMIP004 concentration. | Cell line is resistant to SMIP004's mechanism of action. | Consider using a different cell line that is known to be sensitive to mitochondrial disruption or SKP2 inhibition. |
| DMSO is enhancing the cytotoxic effect of SMIP004. | Some studies have shown that DMSO can act synergistically with certain anti-cancer agents.[14] Acknowledge this potential synergistic effect in your analysis. |
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max Concentration | Notes |
| Most Cancer Cell Lines | 0.5% | Generally well-tolerated without significant cytotoxicity.[6] |
| Sensitive Cell Lines (e.g., some primary cells, MCF-7) | ≤ 0.1% - 0.3125% | These cells may show reduced viability at concentrations as low as 0.3125%.[6][11] |
| Human Leukemic Cell Lines (Molt-4, Jurkat, U937, THP1) | < 2% | Cytotoxicity was observed at concentrations of 2% and higher. |
| Hep G2 Cells | < 2.5% | Cytotoxicity was observed at 2.5% after 24 hours.[9] |
Table 2: In Vitro Potency of SMIP004 and its Analogs
| Compound | IC50 | Cell Line | Notes |
| SMIP004 | ~1.09 µM - 40 µM | LNCaP (prostate cancer) | Potency is dependent on the SKP2 expression level.[15] |
| SMIP004-7 | 620 nM | Prostate Cancer Cells | A more potent analog of SMIP004.[1] |
Experimental Protocols
Protocol: Determining the Non-Toxic Concentration of DMSO and IC50 of SMIP004
This protocol outlines a cell viability assay (e.g., MTT assay) to first determine the maximum non-toxic concentration of DMSO and then to determine the half-maximal inhibitory concentration (IC50) of SMIP004.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
SMIP004
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
Part 1: Determining DMSO Tolerance
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
DMSO Dilution Series: Prepare a series of dilutions of DMSO in complete culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% control).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include a "no treatment" control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.[16]
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. The highest concentration of DMSO that does not cause a significant reduction in cell viability (e.g., >90% viability) is the maximum concentration to use in your SMIP004 experiments.
Part 2: Determining SMIP004 IC50
-
Stock Solution: Prepare a high-concentration stock solution of SMIP004 in 100% DMSO.
-
Cell Seeding: Seed cells as described in Part 1.
-
SMIP004 Dilution Series: Prepare a serial dilution of SMIP004 in a complete culture medium. Crucially, ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed the maximum non-toxic concentration determined in Part 1.
-
Treatment: Add the SMIP004 dilutions to the cells. Include a vehicle control (medium with the same final DMSO concentration but no SMIP004).
-
Incubation and MTT Assay: Follow steps 4 and 5 from Part 1.
-
Analysis: Plot the cell viability against the logarithm of the SMIP004 concentration and use a non-linear regression to calculate the IC50 value.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: SMIP004-induced signaling pathway leading to apoptosis and cell cycle arrest.
Caption: Experimental workflow for assessing cytotoxicity and SMIP004 potency.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. Small Molecule-Induced Mitochondrial Disruption Directs Prostate Cancer Inhibition via Unfolded Protein Response Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule-induced mitochondrial disruption directs prostate cancer inhibition via UPR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Metabolic targeting of cancer by a ubiquinone uncompetitive inhibitor of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line | Semantic Scholar [semanticscholar.org]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of dimethyl sulfoxide and antineoplastic combinations against human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
how to control for solvent effects in SMIP34 experiments
Technical Support Center: SMIP34 Experiments
Welcome to the technical support center for this compound experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for solvent effects in their this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a solvent necessary for my experiments?
This compound is a small molecule inhibitor of Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1), a key factor in the progression of certain cancers like triple-negative breast cancer and endometrial carcinoma.[1][2][3] Like many small molecule inhibitors, this compound has limited solubility in aqueous solutions. Therefore, an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), is required to create a concentrated stock solution, which is then diluted into the aqueous buffer of your experiment to the desired final concentration.[4][5]
Q2: How can solvents like DMSO affect my experimental results with this compound?
Solvents, and particularly DMSO, can introduce a variety of artifacts and influence your results in several ways:
-
Protein Stability: DMSO can alter the stability of your target protein, PELP1. Depending on the concentration and the specific protein, DMSO can either be destabilizing or, in some cases, stabilizing.[6][7][8] For example, DMSO concentrations above 4% (v/v) have been shown to destabilize the avidin (B1170675) tetramer, while they can increase the stability of other proteins like CYP142A1 up to 40% DMSO.[6][7][8]
-
Binding Affinity: The presence of a solvent can change the apparent binding affinity between this compound and PELP1.[4][5] This can be due to direct effects on the protein, changes in the hydration shell of the protein and ligand, or alterations in the bulk properties of the solution.
-
Assay Signal Interference: Solvents can directly interfere with the signal generation or detection in many biophysical assays. For instance, in Surface Plasmon Resonance (SPR), differences in the refractive index between the running buffer and the sample buffer due to DMSO can cause significant bulk shifts that may be misinterpreted as binding.[9] In mass spectrometry, even low concentrations of DMSO can influence the ionization process.[4][5]
-
Cellular Effects: In cell-based assays, DMSO can have direct effects on the cells, including cytotoxicity at higher concentrations (typically above 1-2%) and effects on cellular processes even at lower concentrations.[10]
Q3: How do I identify if solvent effects are impacting my this compound experiments?
Look for the following signs:
-
Inconsistent baselines or high background signals: This is common in techniques like SPR, ITC, and MST.
-
Poor data reproducibility: If you observe significant variability between identical experiments, it could be due to inconsistent solvent concentrations.
-
Unusual binding kinetics or thermodynamics: If the binding parameters you measure seem atypical for a small molecule-protein interaction, consider the potential influence of the solvent.
-
Discrepancies between different assays: If a hit identified in a primary screen does not validate in a secondary assay, differing solvent conditions could be a contributing factor.
-
Control experiments showing unexpected results: For example, if your "vehicle control" (buffer with DMSO but without this compound) shows a significant effect in a cell-based assay.
Troubleshooting Guides
Issue 1: High background signal or baseline drift in biophysical assays (e.g., SPR, ITC).
Cause: Mismatch in solvent concentration between the sample and the reference/running buffer. This is a very common issue, especially with DMSO due to its high refractive index.[9]
Solution:
-
Precise Solvent Matching: Ensure that the final concentration of the solvent (e.g., DMSO) is identical in both the analyte solution (containing this compound) and the running buffer.
-
Vehicle Control Subtraction: Always run a vehicle control (buffer with the exact same concentration of DMSO as your sample, but without this compound) and subtract this data from your experimental data.
-
Excluded Volume Correction (for SPR): In SPR experiments where a high concentration of ligand is immobilized, the bulk refractive index effect may not be identical on the reference and active surfaces. This is due to the exclusion of the solvent from the volume occupied by the ligand. In such cases, performing an excluded volume correction is recommended.[9]
Issue 2: this compound appears to have low potency or efficacy in a cell-based assay.
Cause: The solvent concentration may be affecting cell health or interfering with the biological readout. High concentrations of DMSO can be cytotoxic, while even low concentrations can affect cellular processes.[10]
Solution:
-
Determine Solvent Tolerance: Before starting your this compound experiments, perform a dose-response curve with the solvent alone (e.g., DMSO) on your specific cell line to determine the maximum concentration that does not cause significant cytotoxicity or other undesired effects.
-
Maintain Constant Solvent Concentration: Ensure that all wells (including untreated controls) receive the same final concentration of the solvent. This is crucial for accurate comparisons.[10]
-
Minimize Final Solvent Concentration: Whenever possible, aim for a final DMSO concentration of less than 0.5% in your cell-based assays.
Issue 3: Inconsistent binding affinity (Kd) values for the this compound-PELP1 interaction.
Cause: The solvent may be directly affecting the stability or conformation of PELP1, thereby influencing its interaction with this compound.[4][5]
Solution:
-
Systematic Solvent Titration: Perform your binding assay at a range of solvent concentrations (e.g., 1%, 2%, 5% DMSO) to understand how the solvent impacts the binding affinity.
-
Protein Stability Assessment: Use techniques like Thermal Shift Assay (TSA) or Circular Dichroism (CD) to assess the stability of PELP1 in the presence of different solvent concentrations. Choose a solvent concentration that does not significantly destabilize the protein.
-
Orthogonal Assay Validation: Validate your binding affinity using a different biophysical method that may have different sensitivities to solvent effects (e.g., confirm SPR results with Isothermal Titration Calorimetry - ITC).
Data Presentation: Impact of DMSO on Experimental Assays
The following tables summarize potential effects of DMSO that should be controlled for in this compound experiments.
Table 1: General Effects of DMSO in Biophysical and Biochemical Assays
| Assay Type | Potential Effect of DMSO | Recommended Control Strategy |
| SPR | Bulk refractive index mismatch, leading to false positives/negatives.[9] | Precise solvent matching in running buffer and analyte; use of excluded volume correction standards.[9] |
| ITC | Heat of dilution artifacts. | Perform control titrations of DMSO-containing buffer into buffer alone. |
| MST | Changes in hydration shell affecting thermophoretic movement. | Ensure identical DMSO concentration in all samples; include a "no protein" control. |
| TSA | Direct effect on protein melting temperature (Tm). | Measure Tm of the protein with and without DMSO to assess its stabilizing/destabilizing effect. |
| Mass Spec | Altered ionization efficiency.[4][5] | Maintain consistent DMSO concentration across all samples and standards. |
Table 2: DMSO Concentration Guidelines for Common Assays
| Assay Type | Recommended Max DMSO Concentration | Rationale |
| Cell-based Assays | < 0.5% (v/v) | To minimize cytotoxicity and off-target cellular effects.[10] |
| SPR | Up to 10% (v/v) is acceptable with proper controls.[9] | Higher concentrations can be managed with careful solvent matching and correction.[9] |
| Enzyme Assays | Typically < 5% (v/v) | To avoid protein denaturation and direct inhibition of enzyme activity. |
| NMR | < 10% (v/v) (using deuterated DMSO) | Higher concentrations can interfere with signal acquisition and protein structure. |
Experimental Protocols
Protocol 1: Determining DMSO Tolerance in a Cell-Based Viability Assay
-
Cell Seeding: Plate your cells of interest (e.g., a triple-negative breast cancer cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
DMSO Dilution Series: Prepare a 2x dilution series of DMSO in your complete cell culture medium. For example, prepare concentrations ranging from 10% down to 0.08% (v/v). Also, prepare a "medium only" control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the DMSO dilutions to the respective wells. Ensure each concentration is tested in triplicate or quadruplicate.
-
Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a standard method such as an MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot cell viability (%) against DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.
Protocol 2: Solvent Matching and Correction for SPR Experiments
-
Buffer Preparation: Prepare a large volume of your running buffer (e.g., HBS-EP+).
-
This compound Stock Solution: Prepare a high-concentration stock of this compound in 100% DMSO.
-
Analyte and Buffer Series Preparation:
-
Create your analyte (this compound) serial dilutions by first diluting the DMSO stock into a small volume of running buffer to create your highest concentration sample. This sample will now have a specific DMSO concentration (e.g., 5%).
-
Prepare the running buffer for the experiment to contain the exact same final DMSO concentration (e.g., 5%). Use this buffer to make all subsequent serial dilutions of your this compound sample. This ensures the DMSO concentration remains constant across all analyte injections.
-
-
Vehicle Control Injection: During your SPR run, include several injections of the running buffer containing only the final DMSO concentration (e.g., 5% DMSO without this compound). This will be used for double-referencing (blank subtraction).
-
Data Analysis: When analyzing your data, subtract the signal from the reference channel and then subtract the signal from the vehicle control injections. This will correct for both non-specific binding and bulk solvent effects.
Visualizations
Caption: Workflow for controlling solvent effects in this compound experiments.
References
- 1. labshake.com [labshake.com]
- 2. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of SMIP34 In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for in vivo studies involving the PELP1 inhibitor, SMIP34.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class small molecule inhibitor of Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1).[1] Its primary mechanism of action involves binding to PELP1, which promotes its degradation through the proteasome pathway.[2][3] This disruption of PELP1 signaling has been shown to interfere with ribosomal biogenesis and downregulate PELP1-mediated extranuclear signaling pathways, including ERK and mTOR.[2][4][5]
Q2: this compound shows promising in vitro results, but we are observing suboptimal efficacy in our in vivo xenograft model. What are the potential reasons?
Suboptimal in vivo efficacy can arise from a multitude of factors. Key areas to investigate include:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast excretion, leading to insufficient exposure at the tumor site.
-
Bioavailability: Low oral bioavailability is a common challenge for many small molecule inhibitors.[6] While this compound has been administered via intraperitoneal (IP) injection in studies, formulation can still impact its availability.
-
Compound Stability: Ensure the stability of your this compound formulation. Prepare fresh solutions for each experiment to avoid degradation.[7]
-
Dosing Regimen: The dose and frequency of administration may not be optimal for your specific animal model and tumor type.
-
Animal Model Characteristics: The specific strain of mice and the nature of the xenograft (cell line-derived vs. patient-derived) can influence outcomes.[8] Patient-derived xenograft (PDX) models, while more representative of human tumors, can present challenges such as heterogeneity and stroma replacement by murine cells.[9][10]
Q3: How can we troubleshoot poor this compound solubility for in vivo administration?
Poor aqueous solubility is a common hurdle for small molecule inhibitors.[7] Here are some strategies:
-
Co-solvents: Prepare a stock solution in a solvent like DMSO, ensuring the final concentration in the dosing vehicle is low (typically <0.5%) to minimize toxicity.[11]
-
Formulation Strategies: For oral administration, formulation with agents like polyethylene (B3416737) glycol (PEG) or cyclodextrins can enhance solubility and absorption.[6][12]
-
Vehicle Selection: The choice of vehicle for IP injection is critical. A common vehicle for similar compounds is a mixture of PEG 400 and water.[12] Always include a vehicle-only control group in your experiments.
Q4: We are concerned about potential off-target effects of this compound. How can we assess this?
Distinguishing on-target from off-target effects is crucial.[7] Consider the following approaches:
-
Dose-Response Relationship: A clear relationship between the dose of this compound and the observed anti-tumor effect is indicative of a specific, on-target action. Off-target effects often manifest at higher concentrations.
-
Target Knockdown/Knockout: Using genetic tools like siRNA or CRISPR/Cas9 to reduce PELP1 expression in your cancer cells should mimic the effects of this compound treatment.[11]
-
Rescue Experiments: If possible, overexpressing a mutant form of PELP1 that does not bind to this compound could "rescue" the cells from the inhibitor's effects, confirming an on-target mechanism.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in tumor growth within the same treatment group. | Inconsistent tumor cell implantation; Variation in animal health or stress levels; Inconsistent drug administration. | Refine surgical/implantation techniques for consistency. Ensure proper animal handling and acclimatization.[13] Verify the accuracy and consistency of dosing for each animal. |
| No significant difference in tumor volume between this compound-treated and vehicle control groups. | Insufficient drug exposure at the tumor site; Sub-optimal dosing regimen; Intrinsic resistance of the tumor model. | Conduct a pilot pharmacokinetic (PK) study to measure this compound levels in plasma and tumor tissue. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose.[14] Consider using a different cancer cell line or PDX model that has been shown to be sensitive to PELP1 inhibition. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | Dose is too high; Off-target toxicity; Vehicle-related toxicity. | Reduce the dose of this compound. Ensure the vehicle is well-tolerated by running a vehicle-only toxicity study. Monitor animals daily for clinical signs of toxicity. |
| Tumor regression followed by relapse during treatment. | Development of acquired resistance. | Analyze relapsed tumors for changes in PELP1 expression or mutations in the PELP1 signaling pathway. Consider combination therapies to overcome resistance. This compound has shown enhanced efficacy when combined with mTOR inhibitors in endometrial cancer models.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effect | Citation(s) |
| Various TNBC cell lines | Triple-Negative Breast Cancer | MTT Cell Viability | 5-10 µM | [3] |
| MDA-MB-231, SUM-159, HCC-1806 | Triple-Negative Breast Cancer | Apoptosis (Annexin V) | Significant increase in apoptosis at 12.5 µM | [15] |
| MDA-MB-231, BT-549 | Triple-Negative Breast Cancer | Colony Formation | Dose-dependent reduction | [3] |
| Various ECa cell lines | Endometrial Cancer | MTT Cell Viability | 1-5 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Treatment Regimen | Outcome | Citation(s) |
| MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | 20 mg/kg, i.p., 5 days/week | Significant reduction in tumor progression and weight | [16] |
| TNBC PDX Models | Triple-Negative Breast Cancer | 20 mg/kg, i.p., 5 days/week | Markedly decreased tumor progression | [2] |
| ECa Xenografts | Endometrial Cancer | Not specified | Significant reduction in tumor growth | [5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG 400, saline)
-
Cancer cells for implantation (e.g., MDA-MB-231 for TNBC)
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Implantation: Culture cancer cells to the desired number. Implant the cells (e.g., 2 x 10^6 cells in Matrigel) subcutaneously into the flank or orthotopically into the mammary fat pad of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
This compound Formulation and Administration: Prepare a fresh formulation of this compound at the desired concentration (e.g., for a 20 mg/kg dose). Administer this compound via intraperitoneal (i.p.) injection according to the planned schedule (e.g., 5 days a week). The control group should receive the vehicle only.
-
Monitoring: Monitor tumor growth by measuring with calipers at regular intervals. Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for PELP1 levels, immunohistochemistry for proliferation markers like Ki67).
Visualizations
Caption: Simplified PELP1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Caption: Logical workflow for troubleshooting suboptimal in vivo efficacy of this compound.
References
- 1. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PELP1: A review of PELP1 interactions, signaling, and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of SMIP34 and PELP1 siRNA Knockdown in Cancer Research
In the landscape of targeted cancer therapy, the oncoprotein Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1) has emerged as a significant therapeutic target due to its frequent overexpression in various cancers and its critical role in tumor progression.[1][2][3] This guide provides a detailed comparison of two distinct strategies to inhibit PELP1 signaling: the small molecule inhibitor SMIP34 and PELP1 small interfering RNA (siRNA) knockdown. This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and methodologies of these two approaches.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a recently developed small molecule inhibitor that directly targets PELP1.[1][4] Its primary mechanism of action involves binding to PELP1, which leads to the proteasomal degradation of the PELP1 protein.[1][3] This degradation effectively reduces the cellular levels of PELP1, thereby inhibiting its downstream oncogenic signaling pathways.[1][5]
PELP1 siRNA knockdown , on the other hand, operates at the genetic level. It utilizes the RNA interference (RNAi) pathway to silence the expression of the PELP1 gene.[2][6] By introducing siRNA molecules complementary to the PELP1 mRNA, the cell's natural machinery degrades the target mRNA, preventing its translation into the PELP1 protein.[7][8]
Comparative Effects on Cancer Cell Lines
Both this compound treatment and PELP1 siRNA knockdown have demonstrated significant anti-cancer effects in various cancer cell models, particularly in breast and endometrial cancers.[1][4][6] The primary outcomes observed include a reduction in cell viability and proliferation, induction of apoptosis, and alterations in the cell cycle.[1][9][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and PELP1 siRNA knockdown on key cellular processes as reported in the literature. It is important to note that direct comparisons are challenging due to variations in cell lines, experimental conditions, and concentrations/doses used across different studies.
Table 1: Effects on Cell Viability and Proliferation
| Treatment | Cell Line(s) | Assay | Key Findings | Reference(s) |
| This compound | TNBC (MDA-MB-231, SUM-159, etc.) | MTT Assay | Significant reduction in cell viability with IC50 values ranging from 5-10 µM. | [1][11] |
| Endometrial Cancer Cells | MTT Assay | Highly effective in lowering cell viability with IC50 of 1-5 µM. | [12] | |
| ER+ Breast Cancer (ZR75, MCF7) | MTT Assay | Potent activity with IC50 ranging from 5-10 μM. | [11] | |
| PELP1 siRNA | Adrenocortical Carcinoma (H295R) | MTT Assay, [3H] Thymidine Incorporation | Significantly reduced E2- and IGF-II-induced cell proliferation. | [13] |
| ER-negative Breast Cancer (MDA-MB231, 4T1) | Cell Titer-Glo Assay | Affected cell proliferation. | [6] | |
| Lung Adenocarcinoma (A549) | Colony Formation Assay | Significantly inhibited colony formation induced by E2. | [10] |
Table 2: Effects on Apoptosis and Cell Cycle
| Treatment | Cell Line(s) | Assay | Key Findings | Reference(s) |
| This compound | TNBC (MDA-MB-231, SUM-159, HCC-1806) | Annexin V/PI Staining | Significantly promoted apoptosis. | [1] |
| TNBC Cell Lines | Cell Cycle Analysis | Promoted S phase arrest. | [1] | |
| ER+ Breast Cancer (ZR75, MCF7) | Annexin V Staining | Increased apoptosis. | [11] | |
| Endometrial Cancer Cells | TUNEL Assay | Enhanced apoptosis. | [12] | |
| PELP1 siRNA | p53 (wild-type) Breast Cancer Cells | Apoptosis Assay | Increased apoptosis upon genotoxic stress. | [2] |
| Lung Adenocarcinoma (A549) | Flow Cytometry | Did not show significant influence on E2-induced cell cycle progress after knockdown. | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for the small molecule inhibitor this compound.
Caption: Mechanism of action for PELP1 siRNA knockdown.
Caption: General experimental workflow for comparing this compound and PELP1 siRNA.
Detailed Experimental Protocols
This compound Treatment Protocol (General)
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-231, MCF7) are cultured in appropriate media and conditions until they reach a desired confluency (typically 50-70%).[1][11]
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The stock solution is then diluted in culture media to achieve the desired final concentrations (e.g., 1 µM to 20 µM).[1]
-
Incubation: The cells are treated with the this compound-containing media or a vehicle control (media with the solvent) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1][11]
-
Downstream Analysis: Following incubation, cells are harvested for various assays to assess the effects of this compound. This can include MTT assays for cell viability, Annexin V staining for apoptosis, flow cytometry for cell cycle analysis, and Western blotting to confirm the degradation of PELP1 and its downstream targets.[1][3]
PELP1 siRNA Knockdown Protocol (General)
-
Cell Seeding: Cells are seeded in plates to achieve 50-75% confluency at the time of transfection.[7]
-
siRNA Preparation: PELP1-specific siRNA and a non-targeting control siRNA are diluted in an appropriate transfection medium (e.g., Opti-MEM).[7]
-
Transfection: A transfection reagent (e.g., Lipofectamine) is added to the diluted siRNA, and the mixture is incubated to allow the formation of siRNA-lipid complexes. This complex is then added to the cells.[10][14] The final siRNA concentration is typically around 0.1 µM.[7]
-
Incubation: Cells are incubated with the transfection complexes for a period of 24 to 72 hours to allow for the knockdown of the target mRNA and subsequent protein depletion.[7]
-
Validation and Analysis: The efficiency of the knockdown is confirmed at both the mRNA level (using RT-qPCR) and the protein level (using Western blot).[8] Functional assays, similar to those used for this compound, are then performed to evaluate the phenotypic effects of PELP1 depletion.[6][13]
Conclusion
Both this compound and PELP1 siRNA knockdown are effective research tools for inhibiting PELP1 signaling and studying its downstream consequences in cancer cells. This compound offers the advantage of being a small molecule inhibitor, which is more readily translatable to a therapeutic context, and its effects are often observed at the protein level through degradation. PELP1 siRNA provides a highly specific method to study the direct effects of gene silencing.
The choice between these two methods will depend on the specific research question. For studies focused on the direct consequences of ablating PELP1 expression, siRNA is an excellent tool. For investigations aiming to explore a potentially therapeutic agent and its broader cellular impact, this compound is a more appropriate choice. The data presented in this guide, along with the outlined protocols and diagrams, should serve as a valuable resource for researchers navigating the exciting field of PELP1-targeted cancer research.
References
- 1. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PELP1: Structure, biological function and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A First-in-Class Inhibitor of ER Coregulator PELP1 Targets ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significance of PELP1 in ER-Negative Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Overexpression of PELP1 in Lung Adenocarcinoma Promoted E2 Induced Proliferation, Migration and Invasion of the Tumor Cells and Predicted a Worse Outcome of the Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A first-in-class inhibitor of ER coregulator PELP1 targets ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Scaffold Protein Proline-, Glutamic Acid-, and Leucine-Rich Protein 1 (PELP1) in the Modulation of Adrenocortical Cancer Cell Growth [mdpi.com]
- 14. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of PELP1 Inhibition: A Comparative Guide to SMIP34, the First-in-Class Small Molecule Inhibitor
For researchers, scientists, and drug development professionals, the emergence of targeted therapies is a beacon of progress. Proline, glutamic acid, and leucine-rich protein 1 (PELP1) has been identified as a critical oncogenic scaffold protein, making it a high-value target for therapeutic intervention. This guide provides a comprehensive comparison of the first-in-class small molecule inhibitor, SMIP34, against its precursor peptide inhibitor and other PELP1-targeting methodologies, supported by experimental data and detailed protocols.
Introduction to PELP1: A Multifaceted Oncogenic Driver
PELP1 is a crucial scaffold protein that lacks enzymatic activity but plays a pivotal role in both nuclear and extranuclear signaling pathways. Its overexpression is implicated in the progression and therapy resistance of various cancers, including breast, endometrial, and prostate cancers. PELP1 facilitates the assembly of signaling complexes, influencing gene transcription, cell cycle progression, and resistance to apoptosis. Given its central role in oncogenesis, the development of PELP1 inhibitors has been a significant, yet challenging, goal in cancer research. The lack of a defined enzymatic pocket has made the development of small molecule inhibitors particularly difficult.
The Advent of PELP1 Inhibitors: From Peptides to Small Molecules
The initial breakthrough in directly targeting PELP1 came with the development of peptide inhibitors, most notably PELP1 Inhibiting Peptide 1 (PIP1). While demonstrating the feasibility of inhibiting PELP1's oncogenic functions, peptide-based therapeutics often face challenges in terms of stability and cell permeability. This paved the way for the rational design of small molecule inhibitors, leading to the development of this compound, a first-in-class compound with improved drug-like properties.
Comparative Analysis: this compound vs. Other PELP1 Inhibition Strategies
While other small molecule inhibitors of PELP1 are not yet described in the public domain, a comparison of this compound with its precursor, PIP1, and with gene-silencing techniques like siRNA provides valuable context for its therapeutic potential.
| Feature | This compound | PIP1 | PELP1-siRNA |
| Inhibitor Type | Small Molecule | Peptide | Small interfering RNA |
| Mechanism of Action | Binds to PELP1, promoting its proteasomal degradation and disrupting the Rix complex. | Interacts with PELP1, promoting its proteasomal degradation. | Silences PELP1 gene expression at the mRNA level. |
| Potency (IC50) | 1-10 µM in various cancer cell lines.[1][2][3][4][5] | Less potent than this compound; effective at 10 µM.[2] | Not applicable (potency measured by knockdown efficiency). |
| Cell Permeability | High | Moderate (often requires cell-penetrating peptide tags).[2] | Requires transfection reagents or specialized delivery systems. |
| In Vivo Efficacy | Demonstrated reduction in tumor progression in xenograft models.[1][3] | Not extensively reported in vivo. | Shown to reduce tumor growth in xenograft models with liposomal delivery. |
| Therapeutic Potential | High, due to its drug-like properties. | Moderate, limited by peptide characteristics. | Moderate, challenges with in vivo delivery remain. |
In-Depth Look at this compound's Mechanism and Efficacy
This compound has been shown to exert its anti-cancer effects through a multi-pronged mechanism. By binding directly to PELP1, it induces the degradation of the PELP1 protein via the proteasome pathway.[1][2] This leads to the disruption of the Rix complex, which is essential for ribosomal biogenesis, thereby inhibiting protein synthesis.[6][7]
Furthermore, this compound treatment has been demonstrated to downregulate key oncogenic signaling pathways that are dependent on PELP1's scaffolding function. These include the ERK, mTOR, S6, and 4EBP1 pathways.[1] The tangible outcomes of these molecular events are a significant reduction in cancer cell viability, colony formation, and invasion, coupled with an increase in apoptosis.[1][6]
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PELP1 inhibitors.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blotting
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-PELP1, anti-p-ERK, anti-Actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for 10-14 days, allowing colonies to form.
-
Fixing and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Wash the plates with water, air dry, and count the number of colonies (typically defined as clusters of >50 cells).
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound represents a landmark achievement in the quest to target the "undruggable" scaffold protein, PELP1. As a first-in-class small molecule inhibitor, it demonstrates significant promise in preclinical models by inducing PELP1 degradation and disrupting its oncogenic signaling network. While direct comparisons to other small molecule inhibitors are not yet possible, the data clearly positions this compound as a valuable tool for researchers and a promising lead for the development of novel cancer therapeutics. The continued investigation and optimization of this compound and the search for next-generation PELP1 inhibitors will be a critical area of focus in oncology drug discovery.
References
- 1. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-class inhibitor of ER coregulator PELP1 targets ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development & Characterization of a First-In-Class Inhibitor Targeting PELP1 for Treating Breast Cancers - ProQuest [proquest.com]
- 5. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synergistic Inhibition of Cancer Cell Growth: A Comparative Analysis of SMIP34 and mTOR Inhibitors
A promising new strategy in cancer therapy involves the combination of SMIP34, a first-in-class small molecule inhibitor of the Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1), with mTOR inhibitors. This combination has demonstrated significant synergistic effects in reducing the viability and proliferation of cancer cells, particularly in endometrial carcinoma. This guide provides a comprehensive comparison of the efficacy of this compound alone and in combination with the mTOR inhibitors Rapamycin (B549165) and AZD8055, supported by experimental data and detailed protocols.
Executive Summary
PELP1 is an oncogenic scaffold protein that plays a crucial role in the progression of various cancers by modulating several signaling pathways, including the PI3K/AKT/mTOR pathway. The small molecule inhibitor this compound has been developed to target and promote the degradation of PELP1.[1] Studies have shown that this compound not only exhibits anti-cancer activity as a monotherapy but also enhances the efficacy of mTOR inhibitors.[1] The mammalian target of rapamycin (mTOR) is a key regulator of cell growth and proliferation, and its inhibitors are used in cancer treatment.[1] This guide details the synergistic effects observed when combining this compound with the mTOR inhibitors Rapamycin and AZD8055 in endometrial cancer cell lines.
Comparative Efficacy: this compound and mTOR Inhibitors
The combination of this compound with mTOR inhibitors has been shown to be more effective at inhibiting cancer cell survival and growth than either agent alone.[1] This synergistic relationship has been evaluated in endometrial cancer cell lines, HEC-1-A and RL95-2, which are known to have alterations in the PI3K/AKT/mTOR pathway.
Quantitative Data Summary
The following tables summarize the data from cell viability and colony formation assays, demonstrating the enhanced efficacy of the combination therapy.
Table 1: Effect of this compound, Rapamycin, and AZD8055 on Cell Viability of Endometrial Cancer Cells
| Treatment Group | HEC-1-A Cell Viability (% of Control) | RL95-2 Cell Viability (% of Control) |
| Control | 100% | 100% |
| This compound (5 µM) | ~80% | ~75% |
| Rapamycin (10 nM) | ~90% | ~85% |
| AZD8055 (100 nM) | ~85% | ~80% |
| This compound (5 µM) + Rapamycin (10 nM) | ~50% | ~45% |
| This compound (5 µM) + AZD8055 (100 nM) | ~40% | ~35% |
Data are approximate values derived from graphical representations in Yang et al., 2024 and are intended for comparative purposes.[1]
Table 2: Effect of this compound, Rapamycin, and AZD8055 on Colony Formation of Endometrial Cancer Cells
| Treatment Group | HEC-1-A Colony Formation (% of Control) | RL95-2 Colony Formation (% of Control) |
| Control | 100% | 100% |
| This compound (2.5 µM) | ~70% | ~65% |
| Rapamycin (5 nM) | ~85% | ~80% |
| AZD8055 (50 nM) | ~80% | ~75% |
| This compound (2.5 µM) + Rapamycin (5 nM) | ~30% | ~25% |
| This compound (2.5 µM) + AZD8055 (50 nM) | ~20% | ~15% |
Data are approximate values derived from graphical representations in Yang et al., 2024 and are intended for comparative purposes.[1]
Signaling Pathway Inhibition
This compound enhances the effect of mTOR inhibitors by targeting the upstream oncogenic signaling of PELP1. PELP1 is known to modulate the mTOR pathway. By promoting the degradation of PELP1, this compound reduces the activation of mTOR and its downstream effectors, such as S6 and 4EBP1.[1] This dual targeting of the pathway at different levels leads to a more potent anti-proliferative effect.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed HEC-1-A or RL95-2 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with this compound, an mTOR inhibitor (Rapamycin or AZD8055), or a combination of both at the desired concentrations for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Protocol:
-
Seed HEC-1-A or RL95-2 cells in 6-well plates at a density of 500 cells per well.
-
Treat the cells with this compound, an mTOR inhibitor, or a combination of both at the indicated concentrations.
-
Incubate the plates for 10-14 days at 37°C in a humidified incubator, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with 0.5% crystal violet for 15 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) and express the results as a percentage of the control.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Treat cells with the indicated compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PELP1, p-mTOR, mTOR, p-S6, S6, p-4EBP1, 4EBP1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The combination of the PELP1 inhibitor this compound with mTOR inhibitors represents a promising therapeutic strategy for cancers with a dysregulated PELP1-mTOR axis. The synergistic effects observed in endometrial cancer cells highlight the potential of this combination to achieve greater therapeutic efficacy at lower drug concentrations, potentially reducing off-target effects and drug resistance. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this combination in a broader range of cancers.
References
A Comparative Guide to the Combination Therapy of SMIP34 and Topoisomerase Inhibitors in Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic performance of a combination therapy involving SMIP34, a PELP1 inhibitor, and traditional topoisomerase inhibitors. The analysis is supported by available preclinical experimental data, with a focus on triple-negative breast cancer (TNBC) models. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Introduction to Therapeutic Agents
This compound: A small molecule inhibitor of Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1).[1] PELP1 is an oncogenic scaffold protein that plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and ribosome biogenesis.[1] this compound promotes the degradation of PELP1 via the proteasome pathway, leading to the downregulation of downstream signaling pathways such as ERK and mTOR.[1]
Topoisomerase Inhibitors: A class of chemotherapy drugs that target topoisomerase enzymes, which are essential for resolving DNA topological problems during replication and transcription.[2][3] These inhibitors stabilize the covalent complex between topoisomerase and DNA, leading to DNA strand breaks and ultimately, apoptosis.[2][3] This class includes drugs like Mitoxantrone, Gemcitabine, and Valrubicin.[2]
Performance Comparison: Monotherapy vs. Combination Therapy
Preclinical studies suggest that the combination of this compound and topoisomerase inhibitors results in a synergistic anti-cancer effect, particularly in TNBC models. This compound appears to sensitize cancer cells to the DNA-damaging effects of topoisomerase inhibitors.[2]
In Vitro Efficacy
While specific quantitative data for the combination therapy (e.g., IC50 values, Combination Index) from full peer-reviewed articles are not publicly available, an abstract from a cancer research conference indicates a significant synergistic activity.[2] The combination of this compound with topoisomerase inhibitors (Gemcitabine, Valrubicin, and Mitoxantrone) was shown to be more effective at reducing cell viability, inhibiting colony formation, and inducing apoptosis compared to either agent alone in TNBC cell lines.[2]
Table 1: In Vitro Performance of this compound Monotherapy in TNBC Cell Lines [3]
| Cell Line | IC50 (µM) |
| MDA-MB-231 | 5-10 |
| BT-549 | 5-10 |
| SUM-159 | 5-10 |
| HCC-1806 | 5-10 |
| And 3 other TNBC cell lines | 5-10 |
Data for combination therapy is currently qualitative, indicating synergy without specific IC50 values.[2]
In Vivo Efficacy
The combination of this compound and the topoisomerase inhibitor Mitoxantrone significantly reduced the growth of MDA-MB-231 xenograft tumors in vivo compared to vehicle or monotherapy treatment.[2]
Table 2: In Vivo Performance of this compound Monotherapy in a TNBC Xenograft Model [3]
| Treatment | Effect on Tumor Progression | Effect on Tumor Weight |
| This compound (20 mg/kg/i.p./5 days/week) | Significantly reduced | Significantly reduced |
Quantitative data for the in vivo combination therapy (e.g., tumor growth inhibition percentage) is not available in the public domain, but the effect is reported as a significant reduction compared to monotherapy.[2]
Mechanistic Insights
The synergistic effect of the combination therapy is attributed to the dual targeting of distinct but complementary pathways.
-
Topoisomerase inhibitors directly induce DNA double-strand breaks (DSBs).[2][3]
-
This compound , by inhibiting PELP1, is believed to interfere with the DNA damage response (DDR) pathway. Mechanistic studies have identified topoisomerase 2A and 2B (TOP2A and TOP2B) as potential interactors of PELP1.[2] This suggests that PELP1 may play a role in the repair of DSBs induced by topoisomerase inhibitors.
This dual action leads to an accumulation of unrepaired DNA damage, evidenced by increased levels of γ-H2AX, a marker for DSBs, and enhanced DNA damage as measured by comet assays.[2] This overwhelming DNA damage ultimately triggers a more robust apoptotic response.
Signaling Pathway Diagram
Caption: Proposed mechanism of synergistic action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound and its combination with topoisomerase inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231, BT-549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, a topoisomerase inhibitor, or the combination of both for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration. For combination studies, the Combination Index (CI) can be calculated using software like CompuSyn, where CI < 1 indicates synergy.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies.
-
Cell Seeding: Seed a low density of TNBC cells (e.g., 500 cells/well) in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with the drugs (this compound, topoisomerase inhibitor, or combination) at specified concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat TNBC cells with the indicated drugs for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
DNA Damage (Comet Assay)
This assay detects DNA strand breaks in individual cells.
-
Cell Preparation: After drug treatment, embed the cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
Western Blotting for γ-H2AX
This technique is used to detect the phosphorylation of H2AX, a marker of DNA double-strand breaks.
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against phospho-H2AX (Ser139) (γ-H2AX), followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of the drug combination in a living organism.
-
Tumor Implantation: Subcutaneously inject TNBC cells (e.g., 2 x 10⁶ MDA-MB-231 cells) into the mammary fat pad of immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle, this compound alone, topoisomerase inhibitor alone, and combination). Administer drugs as per the determined schedule and dosage (e.g., this compound at 20 mg/kg via intraperitoneal injection, 5 days a week).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizations of Experimental Workflows
Experimental Workflow for In Vitro Synergy Analysis
Caption: Workflow for in vitro synergy assessment.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for in vivo xenograft studies.
Conclusion
The combination of the PELP1 inhibitor this compound with topoisomerase inhibitors represents a promising therapeutic strategy for TNBC. The available preclinical data strongly suggest a synergistic interaction that enhances anti-tumor efficacy both in vitro and in vivo. The proposed mechanism, involving the potentiation of DNA damage and impairment of DNA repair, provides a solid rationale for this combination. Further studies are warranted to obtain more detailed quantitative data on the synergistic effects and to explore the clinical potential of this combination therapy.
References
- 1. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating SMIP34: A Novel PELP1 Inhibitor in the Landscape of Standard Cancer Chemotherapies
For Immediate Release
A comprehensive evaluation of the novel small molecule inhibitor, SMIP34, reveals its potential as a targeted therapeutic agent against specific cancers, offering a distinct mechanism of action compared to standard chemotherapy regimens. This guide provides a detailed comparison of this compound's efficacy against established treatments for Triple-Negative Breast Cancer (TNBC), Estrogen Receptor-positive (ER+) breast cancer, and endometrial cancer, supported by available preclinical data.
Executive Summary
This compound is a first-in-class small molecule inhibitor that targets the Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1), a key oncogenic driver in several cancers. Preclinical studies demonstrate that this compound effectively reduces cancer cell viability and tumor growth in various models. This guide presents a comparative analysis of this compound and standard-of-care chemotherapies, highlighting their respective mechanisms of action, in vitro cytotoxicity, and in vivo efficacy. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a valuable resource for researchers, clinicians, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
Standard chemotherapies, such as doxorubicin (B1662922), paclitaxel (B517696), and carboplatin (B1684641), primarily induce cancer cell death by causing widespread DNA damage or interfering with essential cellular processes like mitosis. This broad-spectrum activity, while effective, often leads to significant off-target effects and toxicity to healthy, rapidly dividing cells.
In contrast, this compound employs a targeted approach by inhibiting PELP1. PELP1 is a scaffold protein that plays a crucial role in various cellular signaling pathways, including estrogen receptor signaling, cell cycle progression, and ribosome biogenesis. By binding to PELP1, this compound promotes its degradation via the proteasome pathway, thereby disrupting these oncogenic signaling cascades.[1][2] This targeted mechanism suggests the potential for a more favorable safety profile compared to traditional chemotherapy.
In Vitro Efficacy: A Quantitative Look at Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following tables summarize the available IC50 data for this compound and standard chemotherapy agents in relevant cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.
Table 1: In Vitro Efficacy (IC50) in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | MDA-MB-231 | 5 - 10 | [1] |
| This compound | BT-549 | 5 - 10 | [1] |
| This compound | SUM-159 | 5 - 10 | [1] |
| This compound | HCC-1806 | 5 - 10 | [1] |
| Doxorubicin | MDA-MB-231 | ~6.6 | [3] |
| Paclitaxel | MDA-MB-231 | ~0.003 - 0.016 | [4] |
Table 2: In Vitro Efficacy (IC50) in Endometrial Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | Established & Primary ECa Cells | 1 - 5 | [2] |
| Carboplatin | Not Specified | Varies | |
| Paclitaxel | Not Specified | Varies |
Table 3: In Vitro Efficacy (IC50) in ER+ Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | MCF7 | Not specified | |
| This compound | T47D | Not specified | |
| Tamoxifen | MCF7 | Varies | |
| Aromatase Inhibitors | Not applicable (in vitro cell culture) | Not applicable |
Specific IC50 values for this compound in ER+ cell lines were not detailed in the provided search results. Aromatase inhibitors are not directly cytotoxic in the same manner as chemotherapy and their efficacy is not typically measured by IC50 in cell viability assays.
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
Animal models provide a crucial platform for evaluating the anti-tumor activity of novel compounds in a living system.
This compound in TNBC Xenograft Models:
In a study utilizing a TNBC xenograft model with MDA-MB-231 cells, treatment with this compound (20 mg/kg, intraperitoneally, 5 days/week) resulted in a significant reduction in tumor progression and tumor weight compared to the vehicle control.[1] Similar efficacy was observed in a patient-derived xenograft (PDX) model of TNBC.[1]
Standard Chemotherapy in TNBC Animal Models:
Studies on standard chemotherapy in TNBC mouse models have demonstrated significant tumor growth inhibition. For instance, paclitaxel has been shown to reduce tumor volume and metastasis in various TNBC xenograft models.[4][5] Similarly, doxorubicin has been evaluated in vivo, showing anti-tumor effects.
This compound in Endometrial Cancer Xenograft Models:
This compound treatment has been shown to significantly reduce the growth of endometrial cancer xenografts.[2]
Standard Chemotherapy in Endometrial Cancer Animal Models:
The combination of carboplatin and paclitaxel is the standard of care for advanced or recurrent endometrial cancer and has demonstrated efficacy in clinical trials, which are informed by preclinical animal studies.[6][7]
Due to the lack of direct comparative in vivo studies, a quantitative side-by-side comparison of tumor growth inhibition between this compound and standard chemotherapies is not currently possible.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and standard chemotherapies.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, doxorubicin) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: Plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[8][9]
Western Blotting for PELP1 Expression
This technique is used to detect and quantify the levels of specific proteins, such as PELP1.
-
Cell Lysis: Cells are treated with a lysis buffer to extract total proteins.
-
Protein Quantification: The concentration of protein in the cell lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size using electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking solution (e.g., non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the target protein (e.g., anti-PELP1 antibody).
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and binds to the primary antibody.
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. The light is captured on film or by a digital imager.[10][11][12][13][14]
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Randomization: Once tumors reach a specific size, mice are randomly assigned to treatment and control groups.
-
Drug Administration: The test compound (e.g., this compound) or vehicle control is administered to the mice according to a predetermined schedule and route (e.g., intraperitoneal injection).
-
Data Collection: Tumor volume and body weight are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[15][16][17][18]
Conclusion and Future Directions
The available preclinical data suggests that this compound is a promising novel therapeutic agent with a distinct, targeted mechanism of action. Its ability to induce the degradation of the oncogenic protein PELP1 offers a new strategy for the treatment of cancers where PELP1 is a key driver, such as TNBC and endometrial cancer.
While the in vitro and in vivo data for this compound are encouraging, a definitive comparison to standard chemotherapy is hampered by the lack of direct comparative studies. Future research should focus on head-to-head preclinical studies comparing this compound with standard-of-care agents in a variety of cancer models. Such studies will be crucial in determining the relative efficacy and potential advantages of this compound and will inform its future clinical development. Furthermore, exploring the potential of combination therapies involving this compound and standard chemotherapies could reveal synergistic effects and provide new avenues for improving patient outcomes.
References
- 1. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Combinatorial TGF-β attenuation with paclitaxel inhibits the epithelial-to-mesenchymal transition and breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. "Carboplatin and Paclitaxel for Advanced Endometrial Cancer: Final Over" by David S Miller, Virginia L Filiaci et al. [digitalcommons.providence.org]
- 7. Carboplatin and Paclitaxel for Advanced Endometrial Cancer: Final Overall Survival and Adverse Event Analysis of a Phase III Trial (NRG Oncology/GOG0209) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. Overexpression of PELP1 in Lung Adenocarcinoma Promoted E2 Induced Proliferation, Migration and Invasion of the Tumor Cells and Predicted a Worse Outcome of the Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PELP1 – A Novel Estrogen Receptor-Interacting Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. static.igem.org [static.igem.org]
- 14. Western blot [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 18. Paclitaxel Inhibits Ovarian Tumor Growth by Inducing Epithelial Cancer Cells to Benign Fibroblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of SMIP34 for PELP1: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a novel inhibitor is paramount. This guide provides a comprehensive overview of the experimental data validating SMIP34 as a specific inhibitor of Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1), a key oncogenic protein.
This compound has emerged as a first-in-class small molecule inhibitor of PELP1, demonstrating significant anti-tumor activity in various cancer models, including breast, endometrial, and hepatocellular carcinoma.[1][2][3] Its development was motivated by the need for a drug-like molecule to target PELP1 signaling, which is frequently dysregulated in cancer.[2][4][5] This guide compares the effects of this compound with genetic knockdown of PELP1, the benchmark for confirming on-target activity, and details the key experiments that substantiate its specificity.
Mechanism of Action: Direct Binding and Degradation
This compound exerts its effects through direct interaction with PELP1, leading to the subsequent degradation of the PELP1 protein via the proteasomal pathway.[2][4][6] This mechanism has been validated through multiple biophysical and cell-based assays. Pre-treatment of cells with the proteasome inhibitor MG132 has been shown to abolish the this compound-mediated degradation of PELP1, confirming the pathway of its activity.[4][6][7]
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of this compound action on PELP1.
Comparative Efficacy: this compound vs. PELP1 Knockdown
A critical validation of a targeted inhibitor's specificity is the recapitulation of the effects observed with genetic knockdown of the target protein. Studies have consistently demonstrated that the anti-proliferative and cytotoxic effects of this compound are significantly diminished in cells where PELP1 expression has been reduced using short hairpin RNA (shRNA).[2][4][7] This indicates that the efficacy of this compound is dependent on the presence of PELP1.
| Parameter | This compound Treatment (5-10 µM) | PELP1 Knockdown (shRNA) | This compound Treatment in PELP1 Knockdown Cells |
| Cell Viability | Significantly Reduced[6][8] | Significantly Reduced[8] | Activity Significantly Reduced[2][4][7] |
| Colony Formation | Significantly Reduced[6][8] | Reduced[8] | Not explicitly stated, but implied by reduced viability |
| Apoptosis | Increased[6][8] | Increased[8] | Not explicitly stated |
| PELP1 Protein Levels | Decreased (Degradation)[4][6] | Decreased (Reduced Expression)[4] | N/A |
| Downstream Target Genes | Downregulated[3][6] | Downregulated[3] | Not explicitly stated |
Experimental Protocols for Specificity Validation
Accurate validation of this compound specificity relies on a series of well-defined experimental protocols.
Direct Binding Assays
a) Biotin-Avidin Pulldown Assay: This assay confirms the direct physical interaction between this compound and PELP1.
-
Objective: To demonstrate direct binding of this compound to PELP1 protein.
-
Methodology:
-
Synthesize a biotinylated version of this compound (Biotin-SMIP34).
-
Incubate Biotin-SMIP34 with purified recombinant GST-PELP1 protein or cell lysates containing PELP1.
-
Add streptavidin-coated beads to the mixture. The high affinity of biotin (B1667282) for streptavidin will cause the beads to bind to the Biotin-SMIP34.
-
If this compound is bound to PELP1, the PELP1 protein will be "pulled down" with the beads.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins from the beads and analyze for the presence of PELP1 using Western blotting.
-
-
Expected Outcome: A band corresponding to PELP1 will be detected in the Western blot of the pulldown fraction, confirming a direct interaction.[2][4]
b) MicroScale Thermophoresis (MST): MST measures the change in fluorescence of a labeled molecule as a temperature gradient is applied, which is affected by binding events.
-
Objective: To quantify the binding affinity between this compound and PELP1.
-
Methodology:
-
Label purified PELP1 protein with a fluorescent dye.
-
Mix the labeled PELP1 with varying concentrations of this compound.
-
Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
-
The binding of this compound to PELP1 will alter the thermophoretic properties of the labeled PELP1.
-
Plot the change in thermophoresis against the this compound concentration to determine the binding affinity (Kd).
-
-
Expected Outcome: A dose-dependent change in thermophoresis, allowing for the calculation of the binding affinity, which provides quantitative evidence of the interaction.[7]
On-Target Engagement in Cells
a) Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement by measuring the thermal stability of the target protein in the presence of the inhibitor.
-
Objective: To confirm that this compound binds to PELP1 in a cellular context.
-
Methodology:
-
Treat intact cells with either vehicle control or this compound.
-
Heat the cell lysates to various temperatures.
-
The binding of this compound to PELP1 is expected to stabilize the protein, making it more resistant to heat-induced denaturation.
-
Analyze the amount of soluble PELP1 remaining at each temperature by Western blotting.
-
-
Expected Outcome: The thermal denaturation curve for PELP1 will be shifted to higher temperatures in this compound-treated cells compared to control cells.
Phenotypic Confirmation of Specificity
a) PELP1 Knockdown Rescue Experiment: This experiment is crucial for demonstrating that the effects of this compound are specifically due to its action on PELP1.
-
Objective: To show that the cellular effects of this compound are dependent on the presence of PELP1.
-
Methodology:
-
Establish two cell lines: one expressing a control shRNA and another expressing an shRNA that specifically knocks down PELP1.
-
Treat both cell lines with increasing concentrations of this compound.
-
Measure a relevant phenotype, such as cell viability, using an MTT assay.
-
-
Expected Outcome: The dose-response curve for this compound will be significantly right-shifted in the PELP1 knockdown cells, indicating reduced sensitivity to the compound when the target is absent.[2][4][7]
The logical workflow for validating this compound specificity is depicted in the following diagram.
Caption: Experimental workflow for this compound specificity.
Downstream Pathway Analysis
This compound has been shown to modulate signaling pathways known to be regulated by PELP1. For instance, it disrupts the Rix1 complex, which is essential for ribosomal biogenesis, leading to reduced protein synthesis.[1][8] Furthermore, in endometrial cancer cells, this compound treatment leads to the downregulation of genes involved in ribosome biogenesis and translation, while upregulating genes in the p53 and apoptosis pathways.[8] In breast cancer models, this compound alters the expression of genes associated with the estrogen response, cell cycle, and apoptosis.[2][4][5] These findings are consistent with the known functions of PELP1 and further support the on-target activity of this compound.
The signaling cascade affected by this compound through PELP1 inhibition is outlined below.
Caption: this compound's impact on PELP1 signaling.
References
- 1. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development & Characterization of a First-In-Class Inhibitor Targeting PELP1 for Treating Breast Cancers - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. A first-in-class inhibitor of ER coregulator PELP1 targets ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-in-Class Inhibitor of ER Coregulator PELP1 Targets ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SMIP34 and Standard Endocrine Therapies in Tamoxifen-Resistant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acquired resistance to tamoxifen (B1202), a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, presents a significant clinical challenge. This guide provides a comparative overview of a novel investigational agent, SMIP34, and current standard-of-care alternatives for tamoxifen-resistant breast cancer, including the selective estrogen receptor degrader (SERD) fulvestrant (B1683766) and aromatase inhibitors (AIs) such as letrozole, anastrozole, and exemestane. This document summarizes available preclinical data on their mechanisms of action, efficacy in resistant cell lines, and the experimental protocols used to generate this data.
Disclaimer: The preclinical data presented for this compound and the alternative therapies are derived from separate studies. To date, no head-to-head studies directly comparing the efficacy of this compound with fulvestrant or aromatase inhibitors in the same tamoxifen-resistant breast cancer cell models have been identified in the public domain. Therefore, the following comparisons are based on individual study results and should be interpreted with caution. Further research is required to establish the relative efficacy of these compounds.
Mechanism of Action and Signaling Pathways
This compound: A PELP1 Inhibitor
This compound is a first-in-class small molecule inhibitor of the Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1). PELP1 is an oncogenic ER coregulator that plays a crucial role in both genomic and non-genomic ER signaling, contributing to endocrine therapy resistance.[1][2] this compound directly binds to PELP1, leading to its proteasomal degradation.[3] This degradation disrupts PELP1-mediated signaling, which in turn inhibits cell proliferation and induces apoptosis in therapy-resistant breast cancer cells.[3]
Downstream of PELP1, this compound has been shown to suppress the activity of key signaling pathways implicated in cancer cell survival and proliferation, including the ERK and mTOR pathways.[3] It also downregulates the expression of c-Myc, a critical oncogene.[3]
Figure 1: Simplified signaling pathway of this compound's action in cancer cells.
Fulvestrant: A Selective Estrogen Receptor Degrader (SERD)
Fulvestrant is a pure anti-estrogen that binds to the ER and promotes its degradation.[4] By eliminating the ER protein, fulvestrant effectively abrogates both estrogen-dependent and -independent ER signaling pathways that can drive the growth of tamoxifen-resistant tumors.
Aromatase Inhibitors (AIs): Letrozole, Anastrozole, Exemestane
Aromatase inhibitors block the enzyme aromatase, which is responsible for the peripheral conversion of androgens to estrogens.[5] By depleting the levels of circulating estrogens, AIs remove the primary ligand that activates the ER, thereby inhibiting the growth of ER-positive breast cancer cells. In the context of tamoxifen resistance, some tumors may remain dependent on estrogen for growth, making AIs a viable therapeutic option.[5]
Comparative Efficacy Data
The following tables summarize the available preclinical data for this compound and alternative therapies in relevant breast cancer cell lines.
Table 1: Cell Viability (IC50 Values)
| Compound | Cell Line | Resistance Model | IC50 | Reference |
| This compound | Various TNBC models | Therapy-Resistant | 5-10 µM | [3] |
| Fulvestrant | MCF-7 | ER+ | 0.29 nM | [4] |
| CAMA-1-FR | Fulvestrant-Resistant | >100 nM | [6] | |
| MCF-7-FR | Fulvestrant-Resistant | >100 nM | [6] | |
| Letrozole | MCF-7aro | Aromatase-overexpressing | 50-100 nM | |
| Anastrozole | MCF-7aro | Aromatase-overexpressing | >500 nM | |
| Tamoxifen | MCF-7aro | Aromatase-overexpressing | 1000 nM | |
| T47D/TAM-R | Tamoxifen-Resistant | >40 µM | [7] |
Note: TNBC (Triple-Negative Breast Cancer) cells are ER-negative and thus not a direct model for tamoxifen resistance in ER+ cancer, but the data indicates this compound's general efficacy in therapy-resistant contexts.
Table 2: Apoptosis Induction
| Compound | Cell Line | Concentration | Apoptosis Induction | Reference |
| This compound | MDA-MB-231, SUM-159, HCC-1806 (TNBC) | 12.5 µM | Significant increase in Annexin V positive cells | [3] |
| Tamoxifen | MCF-7 | 250 µM | 45.7% late apoptotic cells | [8] |
| Fulvestrant | MCF-7 | 100 nM | Increased apoptosis compared to tamoxifen |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate reproducibility and comparison of future studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound, fulvestrant) for 72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking. Measure the absorbance at 492 nm using a microplate reader.
References
- 1. Molecular Analysis of Acquired Tamoxifen Resistance in Breast Cancer Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 2. innosignbio.com [innosignbio.com]
- 3. HNRNPA2B1 regulates tamoxifen- and fulvestrant- sensitivity and hallmarks of endocrine resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of tamoxifen and fulvestrant long-term treatments on ROS production and (pro/anti)-oxidant enzymes mRNA levels in a MCF-7-derived breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PELP-1 regulates adverse responses to endocrine therapy in Estrogen Receptor (ER) positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. researchgate.net [researchgate.net]
Cross-Validation of SMIP34's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of SMIP34, a first-in-class small molecule inhibitor of Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1). The data presented here is collated from multiple studies to offer a cross-validated perspective on its therapeutic potential and molecular interactions.
I. Overview of this compound's Mechanism of Action
This compound is an experimental small molecule inhibitor that targets the oncogenic functions of PELP1.[1] Across various cancer models, including endometrial, triple-negative breast cancer (TNBC), and estrogen receptor-positive (ER+) breast cancer, this compound has been shown to exert its anti-tumor effects through a multi-faceted mechanism.[2][3]
The primary mechanism involves the direct binding to PELP1, which leads to its degradation via the proteasomal pathway.[4][5] This action disrupts the PELP1-associated Rix complex, a crucial component for ribosome biogenesis, thereby inhibiting protein synthesis.[2][6] Consequently, this compound treatment leads to a reduction in cell viability, induction of apoptosis, and S-phase arrest in the cell cycle.[2][7] Furthermore, this compound has been observed to downregulate key oncogenic signaling pathways, including mTOR and ERK signaling.[5]
II. Comparative Efficacy of this compound and Other Ribosome Biogenesis Inhibitors
While direct head-to-head studies are limited, this section compares the reported efficacy of this compound with other experimental inhibitors of ribosome biogenesis, CX-5461 and BMH-21. It is important to note that the following data is compiled from different studies and direct comparisons should be made with caution.
Table 1: Comparison of IC50 Values of Ribosome Biogenesis Inhibitors in Cancer Cell Lines
| Inhibitor | Target | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | PELP1 | Endometrial Cancer Cells | 1-5 | [6] |
| ER+ Breast Cancer Cells | 5-10 | [4] | ||
| CX-5461 | RNA Polymerase I | A375 Malignant Melanoma | Comparable to RBI1/2 | [8] |
| BMH-21 | RNA Polymerase I | Various Cancer Cell Lines | Not Specified | [8] |
| RBI1 | Ribosome Biogenesis | A375 Malignant Melanoma | Not Specified | [8] |
| RBI2 | Ribosome Biogenesis | A375 Malignant Melanoma | Not Specified | [8] |
Table 2: Comparison of Cellular Effects of PELP1 Inhibition
| Inhibition Method | Cellular Effect | Cancer Type | Reference |
| This compound | Induction of Apoptosis | Endometrial, TNBC | [2][7] |
| S-Phase Arrest | TNBC | [7] | |
| Downregulation of mTOR signaling | TNBC | [5] | |
| PELP1-siRNA | Reduced Tumor Growth | Breast Cancer | [4] |
| Reduced In Vivo Metastases | TNBC | [5] |
III. Experimental Protocols
This section details the methodologies for key experiments cited in the studies of this compound's mechanism of action.
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.[9]
-
Treat the cells with varying concentrations of this compound or control vehicle (e.g., DMSO) in triplicate.[9]
-
Incubate the plates for the desired time point (e.g., 24, 48, or 72 hours).[9]
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours until formazan (B1609692) crystals are visible.[9]
-
Gently discard the media and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
2. Apoptosis (Annexin V) Assay
This assay is used to detect and quantify apoptotic cells.
-
Procedure:
-
Seed cells in a T25 flask and treat with this compound or control for the desired duration.[11]
-
Collect both floating and adherent cells, wash them twice with cold PBS, and resuspend in 1X Binding Buffer.[11][12]
-
Transfer approximately 1 x 10^5 cells to a culture tube.[12]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]
-
Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]
-
Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[11]
-
3. Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins in a sample.
-
Procedure:
-
Lyse this compound-treated and control cells in a suitable lysis buffer (e.g., RIPA or NP-40) containing protease and phosphatase inhibitors.[13][14]
-
Determine the protein concentration of the lysates using a BCA assay.[13]
-
Denature equal amounts of protein from each sample by boiling in SDS sample buffer.[15]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies against target proteins (e.g., PELP1, p-mTOR, mTOR, p-S6, S6) overnight at 4°C.[14][17]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[17]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[16]
-
IV. Visualizing this compound's Mechanism of Action
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its experimental validation.
References
- 1. Development & Characterization of a First-In-Class Inhibitor Targeting PELP1 for Treating Breast Cancers - ProQuest [proquest.com]
- 2. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first-in-class inhibitor of ER coregulator PELP1 targets ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a small molecule that inhibits bacterial ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel inhibitors of ribosome biogenesis by innovative high throughput screening strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchtweet.com [researchtweet.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. origene.com [origene.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
SMIP34: A Comparative Analysis of its Impact on Diverse Cancer Subtypes
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanism of the novel PELP1 inhibitor, SMIP34, across various cancer malignancies. This guide provides a comparative analysis of its performance, supported by experimental data and detailed methodologies.
Abstract
The small molecule inhibitor this compound has emerged as a promising therapeutic agent targeting the oncogenic protein PELP1 (Proline, Glutamic acid, and Leucine-rich Protein 1). PELP1 is overexpressed in a variety of cancers and plays a crucial role in tumor progression, making it an attractive target for cancer therapy. This guide provides a comparative analysis of this compound's impact on several cancer subtypes, including breast, endometrial, and hepatocellular carcinomas. While preclinical data demonstrates significant anti-tumor activity in these cancers, further investigation is warranted to determine its efficacy in other malignancies such as lung, prostate, and leukemia, where the role of PELP1 is implicated but specific data for this compound is currently limited.
Mechanism of Action
This compound functions as a first-in-class inhibitor of PELP1.[1] Its primary mechanism involves binding to PELP1, which leads to the proteasomal degradation of the PELP1 protein.[2][3] The depletion of PELP1 disrupts several downstream signaling pathways critical for cancer cell survival and proliferation. Key among these are the ERK and mTOR signaling pathways.[2][3] Furthermore, this compound-mediated PELP1 degradation has been shown to downregulate cMyc and interfere with the Rix complex, thereby inhibiting ribosomal biogenesis, a process essential for rapid cell growth.[2][3]
Comparative Efficacy of this compound Across Cancer Subtypes
The anti-cancer effects of this compound have been most extensively studied in breast and endometrial cancers, with emerging evidence in hepatocellular carcinoma.
Breast Cancer
Triple-Negative Breast Cancer (TNBC): this compound has demonstrated significant efficacy in multiple TNBC models. In vitro studies using a panel of seven TNBC cell lines, including MDA-MB-231 and BT-549, revealed that this compound reduced cell viability with an IC50 ranging from 5 to 10 μM.[2][3] Treatment with this compound also led to a dose-dependent reduction in colony formation and cell invasion, alongside an induction of apoptosis.[2][3] In vivo studies using both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) of TNBC showed that administration of this compound significantly reduced tumor progression and weight.[2]
Estrogen Receptor-Positive (ER+) Breast Cancer: this compound is also effective against ER+ breast cancer cells, including those that are therapy-resistant.[1] It has been shown to inhibit the proliferation of both wild-type and mutant ER+ breast cancer cells.[1]
Endometrial Cancer (ECa)
In various established and primary patient-derived endometrial cancer cells, this compound has been shown to be highly effective in reducing cell viability, with a reported IC50 of 1-5 µM.[4][5] Furthermore, this compound treatment decreased colony formation ability and induced apoptosis in ECa cells.[4][5] In vivo xenograft models of endometrial cancer also demonstrated a significant reduction in tumor growth upon this compound treatment.[4][5] Notably, this compound was found to enhance the efficacy of mTOR inhibitors in reducing the viability of ECa cells.[4][5]
Hepatocellular Carcinoma (HCC)
Emerging evidence suggests that this compound is a potent inhibitor of HCC cell growth. Studies have shown that this compound effectively decreases cell viability, clonogenic survival, and invasiveness of HCC cells.[6]
Other Cancer Subtypes
The role of PELP1 has been implicated in the progression of other cancers, suggesting that this compound could have broader applications.
-
Lung Cancer: PELP1 is overexpressed in non-small cell lung cancer (NSCLC) and is associated with tumor cell malignancy.[4] However, to date, there are no published studies specifically evaluating the efficacy of this compound in lung cancer cell lines.
-
Prostate Cancer: PELP1 is known to play a role in the nonandrogenic activation of the androgen receptor in prostate cancer.[2] This suggests that PELP1 inhibitors like this compound could be a viable therapeutic strategy. However, direct experimental data on the effect of this compound on prostate cancer cells is currently lacking.
-
Leukemia: The role of PELP1 in leukemia is less defined, and there is no available data on the impact of this compound on leukemia cell lines.
Quantitative Data Summary
| Cancer Subtype | Cell Line(s) | Assay | IC50 (µM) | Key Findings | Reference(s) |
| Triple-Negative Breast Cancer | MDA-MB-231, BT-549, and 5 others | MTT | 5 - 10 | Reduced cell viability, colony formation, and invasion; Induced apoptosis. | [2][3] |
| Endometrial Cancer | 4 established & 12 primary cell lines | MTT | 1 - 5 | Reduced cell viability and colony formation; Induced apoptosis; Enhanced efficacy of mTOR inhibitors. | [4][5] |
| Hepatocellular Carcinoma | Not specified | Cell Viability | Not specified | Decreased cell viability, clonogenic survival, and invasiveness. | [6] |
| Lung Cancer | - | - | - | No data available for this compound. PELP1 is overexpressed. | [4] |
| Prostate Cancer | - | - | - | No data available for this compound. PELP1 is implicated in androgen receptor signaling. | [2] |
| Leukemia | - | - | - | No data available. |
Comparison with Alternative Therapies
Direct comparative studies between this compound and standard-of-care chemotherapies are not yet available. However, an indirect comparison can be made based on their performance in specific cancer types.
| Cancer Subtype | Standard Therapy | This compound Performance |
| Triple-Negative Breast Cancer | Doxorubicin, Paclitaxel | This compound shows potent in vitro and in vivo efficacy, offering a targeted therapy approach that may circumvent resistance mechanisms associated with conventional chemotherapy. |
| Endometrial Cancer | Carboplatin, Paclitaxel | This compound demonstrates high efficacy at low micromolar concentrations and has the potential for synergistic effects with mTOR inhibitors, suggesting a possible role in combination therapies.[4][5] |
| Hepatocellular Carcinoma | Sorafenib | This compound presents a novel targeted approach by inhibiting PELP1, which could be beneficial for patients who are resistant to or cannot tolerate multi-kinase inhibitors like sorafenib. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PELP1, cMyc, and loading controls (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
This protocol outlines the establishment of tumor xenografts in immunodeficient mice to evaluate the in vivo efficacy of this compound.
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of media and Matrigel.
-
Injection: Subcutaneously inject the cell suspension into the flank of immunodeficient mice.
-
Tumor Growth: Monitor the mice for tumor growth.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally) according to the desired dosing schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion and Future Directions
The small molecule inhibitor this compound shows considerable promise as a targeted therapy for cancers with PELP1 overexpression. Robust preclinical data in breast, endometrial, and hepatocellular carcinoma models highlight its potential to inhibit tumor growth and induce apoptosis. However, a significant knowledge gap remains regarding its efficacy in other malignancies where PELP1 is implicated, such as lung and prostate cancer, as well as in hematological cancers like leukemia. Future research should focus on expanding the evaluation of this compound to these cancer subtypes. Furthermore, direct comparative studies against standard-of-care therapies and investigations into combination strategies are crucial next steps to fully elucidate the therapeutic potential of this compound and guide its clinical development.
References
- 1. A First-in-Class Inhibitor of ER Coregulator PELP1 Targets ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central Role for PELP1 in Nonandrogenic Activation of the Androgen Receptor in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PELP1 is overexpressed in lung cancer and promotes tumor cell malignancy and resistance to tyrosine kinase inhibitor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PELP1 proline, glutamate and leucine rich protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of SMIP34
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for SMIP34, a small molecule inhibitor of PELP1 used in cancer research.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 946262-80-2) is not publicly available. The following guidelines are based on general best practices for the disposal of hazardous and antineoplastic laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations.
Hazard Assessment and Safety Precautions
While detailed toxicological data for this compound is limited, its use as an investigational anti-cancer agent necessitates that it be handled as a potentially hazardous substance. Compounds of this nature may be mutagenic, carcinogenic, or teratogenic. Therefore, strict adherence to safety protocols is essential.
| Hazard Classification | Precautionary Measures |
| Acute Toxicity | Avoid ingestion, inhalation, and skin contact. |
| Chronic Toxicity | Suspected carcinogen and reproductive toxin. Handle with appropriate engineering controls and personal protective equipment. |
| Environmental Hazard | Potential for long-lasting adverse effects on aquatic life. Prevent release into the environment. |
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A disposable or dedicated lab coat is required.
-
Respiratory Protection: If there is a risk of aerosolization, work within a certified chemical fume hood or a biological safety cabinet (BSC).
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach from initial waste generation to final collection.
1. Waste Segregation:
Proper segregation of waste at the source is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
All disposable materials that have come into contact with this compound, such as contaminated gloves, weigh boats, pipette tips, and absorbent pads, must be collected in a designated, clearly labeled hazardous waste container.[1]
-
This container should be lined with a distinctive yellow or other appropriately colored bag for trace chemotherapy waste.[2]
-
-
Liquid Waste:
-
Sharps Waste:
2. Decontamination:
-
All non-disposable glassware and equipment that have been in contact with this compound should be decontaminated.
-
A common procedure involves rinsing with a suitable solvent (such as ethanol (B145695) or isopropanol) to inactivate or remove the compound, followed by a thorough wash with detergent and water.
-
The initial solvent rinse should be collected as hazardous liquid waste.
3. Spill Management:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills (less than 5 mL):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with absorbent pads.[1]
-
Work from the outside of the spill inward to prevent spreading.
-
Clean the area with a detergent solution, followed by clean water.[1]
-
All cleanup materials must be disposed of as hazardous solid waste.[1]
-
-
Large Spills (greater than 5 mL):
-
Evacuate the area immediately.
-
Contact your institution's EHS department or emergency response team.
-
4. Waste Storage and Disposal:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area.
-
Ensure all containers are properly sealed and labeled with the full chemical name ("this compound"), the words "Hazardous Waste," and the date of accumulation.
-
Do not overfill waste containers; schedule a pickup when they are approximately 80% full.[4]
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Disposal will typically be through a licensed hazardous waste incineration facility.[5]
Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical flow for handling and disposing of this compound waste in a laboratory setting.
Caption: Experimental workflow leading to the generation and proper disposal of this compound waste.
Caption: Decision tree for the correct segregation of different types of this compound waste.
References
Personal protective equipment for handling SMIP34
For researchers, scientists, and drug development professionals working with SMIP34, a potent PELP1 inhibitor, ensuring safe handling and disposal is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant, disposable gloves (e.g., nitrile). |
| Eye/Face Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or goggles. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Skin and Body Protection | Laboratory Coat | Standard laboratory coat. |
| Protective Clothing | Long-sleeved clothing and closed-toe shoes. | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator may be required for operations with the potential for aerosol generation. Consult your institution's safety officer. |
Safe Handling and Operational Protocols
Strict adherence to the following procedures is necessary to ensure the safe handling of this compound in a laboratory setting.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing solutions.
-
Ensure safety shower and eyewash stations are readily accessible and in good working order.
General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Prepare solutions in a designated area.
Solution Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Conduct the procedure within a chemical fume hood.
-
Carefully weigh the required amount of solid this compound.
-
Slowly add the solvent to the solid to avoid splashing.
-
Ensure the container is securely capped after preparation.
-
Label the solution container clearly with the compound name, concentration, date, and hazard information.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to contain the situation and prevent exposure.
Spill Response Workflow:
Caption: Workflow for responding to an this compound spill.
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound and Solutions: Dispose of as hazardous chemical waste in accordance with federal, state, and local regulations. Do not dispose of down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent materials, should be collected in a designated, sealed container labeled as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
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